2-(tert-Butyl)-6-methoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-6-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-15(2,3)13-7-5-12-10-14(16-4)8-6-11(12)9-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZPCADEYPTDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(tert-Butyl)-6-methoxynaphthalene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.
Introduction
This compound is a substituted naphthalene derivative. The introduction of the bulky tert-butyl group can significantly alter the steric and electronic properties of the naphthalene core, making it a useful building block in the synthesis of more complex molecules. The most common and direct route to this compound is the Friedel-Crafts alkylation of 2-methoxynaphthalene.
Primary Synthesis Pathway: Friedel-Crafts Alkylation
The core of the synthesis strategy involves the electrophilic substitution of a tert-butyl group onto the electron-rich naphthalene ring of 2-methoxynaphthalene. The methoxy group at the 2-position directs the incoming electrophile primarily to the 6-position, leading to the desired product.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Friedel-Crafts alkylation of 2-methoxynaphthalene.
Key Reagents and Catalysts
-
Starting Material: 2-Methoxynaphthalene is the aromatic substrate. Its synthesis from 2-naphthol is a well-established process involving methylation with agents like dimethyl sulfate or methyl iodide.[1][2]
-
Alkylating Agent: tert-Butanol is a commonly used source for the tert-butyl carbocation under acidic conditions. Isobutylene can also be employed.[3][4]
-
Catalyst: A variety of solid acid catalysts are effective, with large-pore zeolites showing high selectivity.[4] Lewis acids such as AlCl₃ are also traditionally used in Friedel-Crafts reactions, though they can lead to environmental concerns.[4]
Quantitative Data Summary
The choice of catalyst significantly impacts the conversion of 2-methoxynaphthalene and the selectivity towards the desired this compound isomer. The following table summarizes key performance data from a study on the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over large-pore zeolites.[4]
| Catalyst | Reaction Temperature (°C) | 2-Methoxynaphthalene Conversion (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) |
| H-MOR | 160 | 65 | 96 |
| H-Y | 160 | ~100 (after 6h) | Lower than H-MOR |
Note: Over H-Y zeolite, significant side reactions such as dialkylation and demethylation were observed.[4]
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on the literature for the selective synthesis of 6-tert-butyl-2-methoxynaphthalene using a zeolite catalyst.[4]
Materials:
-
2-Methoxynaphthalene (10 mmol, 1.58 g)
-
tert-Butanol (20 mmol, 1.48 g)
-
H-MOR zeolite catalyst (0.5 g), freshly calcined
-
Cyclohexane (solvent, 100 ml)
Equipment:
-
High-pressure autoclave with a magnetic stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring and product analysis
-
Column chromatography setup for purification
Procedure:
-
Catalyst Preparation: The H-MOR zeolite catalyst is calcined at 500°C for 6 hours with a ramping rate of 60°C/h to ensure it is free of moisture and activated.[4]
-
Reaction Setup: In a high-pressure autoclave, 1.58 g (10 mmol) of 2-methoxynaphthalene, 1.48 g (20 mmol) of tert-butanol, and 100 ml of cyclohexane are added.[4]
-
Reaction Execution: The freshly calcined H-MOR zeolite (0.5 g) is added to the autoclave. The vessel is sealed and the reaction mixture is heated to 160°C with continuous stirring.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography to determine the conversion of 2-methoxynaphthalene and the selectivity for the products.
-
Work-up: After the desired conversion is reached (e.g., 6 hours), the autoclave is cooled to room temperature. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to isolate the 6-tert-butyl-2-methoxynaphthalene.[4]
Characterization of this compound
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, the methoxy group, and the tert-butyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
For a related compound, 2-tert-butoxy-6-methoxynaphthalene, the following ¹H NMR data has been reported (300 MHz, CDCl₃): δ 7.67-7.60 (2H, m, ArH), 7.34 (1H, d, J 2.1, ArH), 7.18–7.09 (3H, m, ArH), 3.89 (3H, s, CH₃), 1.38 (9H, s, t-Bu).[3]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is effectively achieved through the Friedel-Crafts alkylation of 2-methoxynaphthalene. The use of large-pore zeolite catalysts, such as H-MOR, offers a highly selective and environmentally friendlier alternative to traditional Lewis acid catalysts. This guide provides a solid foundation for researchers to reproduce and potentially optimize this synthesis in a laboratory setting. Further research could focus on catalyst recycling and process scale-up for industrial applications.
References
An In-depth Technical Guide to the Chemical Properties of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(tert-Butyl)-6-methoxynaphthalene (CAS No. 37436-34-3), a substituted naphthalene derivative of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its physical and spectroscopic characteristics, synthesis, and reactivity. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its synthesis are provided. Logical relationships and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is an aromatic ether and a member of the substituted naphthalene family. Its structural features, comprising a bulky tert-butyl group and a methoxy substituent on the naphthalene core, impart specific steric and electronic properties that influence its reactivity and potential applications. This guide aims to be a central resource for professionals working with or considering the use of this compound in their research and development endeavors.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 37436-34-3 | [1] |
| Molecular Formula | C₁₅H₁₈O | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature. | N/A |
| Melting Point | Data not available in searched literature. | N/A |
| Boiling Point | Data not available in searched literature. | N/A |
| Solubility | Expected to be soluble in common organic solvents. | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Infrared (IR) spectroscopic data for this specific isomer is not detailed in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.2 - 7.7 | m | 4H | Aromatic Protons |
| 3.9 - 4.0 | s | 3H | -OCH₃ Protons |
| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ Protons |
| Source:[2] |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| 155.6 | C-OCH₃ |
| 146.29 | C-C(CH₃)₃ |
| 132.68 | Quaternary Aromatic Carbon |
| 129.1 | Aromatic CH |
| 126.5 | Aromatic CH |
| 125.2 | Aromatic CH |
| 122.7 | Aromatic CH |
| 118.5 | Aromatic CH |
| 105.7 | Aromatic CH |
| 55.3 | -OCH₃ |
| 34.8 | -C (CH₃)₃ |
| 31.6 | -C(C H₃)₃ |
| Source:[2] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 214 | 48 | [M]⁺ (Molecular Ion) |
| 199 | 100 | [M - CH₃]⁺ |
| 171 | 16 | [M - C₃H₇]⁺ |
| 158 | 11 | [M - C₄H₈]⁺ |
| 152 | 9 | |
| 141 | 10 | |
| 139 | 10 | |
| 128 | 10 | |
| 115 | 7 | |
| Source:[2] |
Synthesis
The primary method reported for the synthesis of this compound is the Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol using a solid acid catalyst, such as a large-pore zeolite.[2]
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is based on the methodology described by S. B. Umbarkar et al.[2]
Materials:
-
2-Methoxynaphthalene
-
tert-Butanol
-
Large-pore zeolite catalyst (e.g., H-MOR)
-
Cyclohexane (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Rotary evaporator
-
Chromatography equipment (for purification)
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination at 500 °C for 6 hours.
-
Reaction Setup: A mixture of 2-methoxynaphthalene (10 mmol) and tert-butanol (20 mmol) is dissolved in cyclohexane (100 ml) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Catalyst Addition: The activated zeolite catalyst (0.5 g) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a reflux temperature of 160 °C and stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC).
-
Work-up: After the reaction reaches the desired conversion, the mixture is cooled to room temperature. The catalyst is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to isolate this compound.
-
Characterization: The purified product is characterized by NMR and MS to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the bulky, sterically hindering tert-butyl group on the naphthalene ring system.
-
Electrophilic Aromatic Substitution: The methoxy group activates the naphthalene ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. However, the steric bulk of the tert-butyl group will significantly influence the regioselectivity of such reactions.
-
Potential Applications: While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules and functional materials. It can be considered as a building block in the synthesis of more complex molecules for drug discovery or as a component in the development of organic electronic materials.
References
Spectroscopic and Structural Elucidation of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 2-(tert-Butyl)-6-methoxynaphthalene, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.64 | d | 8.8 | 1H | Ar-H |
| 7.58 | d | 2.0 | 1H | Ar-H |
| 7.30 | dd | 8.8, 2.4 | 1H | Ar-H |
| 7.11 | d | 8.8 | 1H | Ar-H |
| 7.07 | d | 2.4 | 1H | Ar-H |
| 3.88 | s | - | 3H | -OCH₃ |
| 1.38 | s | - | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type |
| 157.4 | C |
| 145.8 | C |
| 134.5 | C |
| 129.8 | CH |
| 129.4 | C |
| 127.0 | CH |
| 124.6 | CH |
| 118.7 | CH |
| 105.7 | CH |
| 55.3 | CH₃ |
| 34.8 | C |
| 31.6 | CH₃ (3C) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2958 | C-H stretch (tert-butyl) |
| 1608, 1505, 1463 | C=C stretch (aromatic) |
| 1246 | C-O stretch (aryl ether) |
| 854, 810 | C-H bend (out-of-plane, aromatic) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular Ion) |
| 199 | [M - CH₃]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate.
Mass Spectrometry (MS): Mass spectral data was acquired on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer using electron ionization (EI) at 70 eV.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
An In-depth Technical Guide to the Solubility of 2-(tert-Butyl)-6-methoxynaphthalene and Related Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a resource for understanding the solubility characteristics of 2-(tert-Butyl)-6-methoxynaphthalene and related naphthalene derivatives. Given the scarcity of specific data for the title compound, this paper presents qualitative solubility data for the parent compound, 2-methoxynaphthalene, and outlines a general methodology for solubility determination.
Data Presentation: Qualitative Solubility of 2-Methoxynaphthalene
The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. 2-Methoxynaphthalene, an aromatic ether, is generally soluble in non-polar and moderately polar organic solvents and insoluble in highly polar solvents like water.
| Solvent | Chemical Formula | Polarity | Solubility of 2-Methoxynaphthalene |
| Water | H₂O | Highly Polar | Insoluble[1][2][3] |
| Dipropylene Glycol | C₆H₁₄O₃ | Polar | Insoluble[3] |
| Methanol | CH₃OH | Polar | Slightly Soluble[1] |
| Ethanol | C₂H₅OH | Polar | Soluble[1][2][3] |
| Benzene | C₆H₆ | Non-Polar | Soluble[1][2] |
| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Soluble[1][2] |
| Carbon Disulfide | CS₂ | Non-Polar | Soluble[1][2] |
| Chloroform | CHCl₃ | Moderately Polar | Soluble[1] |
Experimental Protocols
General Methodology for Determining the Solubility of a Solid Organic Compound
This section outlines a general and robust procedure for quantitatively determining the solubility of a solid organic compound, such as this compound, in an organic solvent.
Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific organic solvent at a controlled temperature.
Materials:
-
The solid organic compound (solute)
-
The organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid organic compound to a series of vials.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should remain saturated with undissolved solid at the bottom of the vials.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a potential synthetic route for this compound via the Friedel-Crafts alkylation of 2-methoxynaphthalene.
Caption: Synthesis of this compound.
Logical Relationship: The Principle of Solubility
The following diagram illustrates the fundamental principle of "like dissolves like," which governs the solubility of organic compounds.
Caption: The "like dissolves like" principle of solubility.
References
The Synthesis and Scientific Context of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Guide
Abstract
2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative of significant interest in organic synthesis, primarily as an intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of its history, focusing on the development of its synthetic methodologies. Detailed experimental protocols for its preparation are presented, alongside tabulated quantitative data for key reactions. Furthermore, this document includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of synthetic routes for functionalized naphthalenes, which are crucial precursors for various pharmaceuticals. While a singular "discovery" of this specific compound is not prominently documented, its emergence in the scientific literature is a result of extensive research into the selective alkylation of methoxynaphthalenes.
Notably, the tert-butylation of 2-methoxynaphthalene has been a subject of study for achieving regioselectivity in Friedel-Crafts alkylation reactions. The primary isomers formed during this reaction are this compound and its isomers. The drive to synthesize specific isomers in high yield has led to the investigation of various catalysts and reaction conditions.
This compound and its isomers are structurally related to key pharmaceutical agents. For instance, the 6-methoxy-2-naphthyl moiety is the core structure of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Consequently, synthetic routes to derivatives of 6-methoxynaphthalene have been and continue to be of high interest to the pharmaceutical industry. The development of efficient and selective syntheses of compounds like this compound is a testament to the ongoing efforts to refine the production of valuable chemical entities.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of 2-methoxynaphthalene with a tert-butylating agent. The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the desired product.
Shape-Selective Alkylation using Zeolite Catalysts
One of the most effective methods for the selective synthesis of 6-tert-butyl-2-methoxynaphthalene involves the use of large-pore zeolite catalysts. This approach offers advantages over traditional Lewis acid catalysts by providing shape selectivity and easier catalyst recovery.[1]
Experimental Protocol:
-
Catalyst Preparation: The zeolite catalyst (e.g., H-MOR or H-Y) is calcined at 500°C for 6 hours.
-
Reaction Setup: A mixture of 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol) as the alkylating agent, and cyclohexane (100 ml) as the solvent is placed in a stainless-steel autoclave.
-
Catalysis: The freshly calcined zeolite catalyst (0.5 g) is added to the autoclave.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 160°C) with stirring for a designated period.
-
Product Analysis: Samples are withdrawn periodically and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-methoxynaphthalene and the selectivity for the different isomers.
-
Product Isolation: After the reaction, the catalyst is filtered, and the products are isolated from the reaction mixture, often via column chromatography.[1]
Quantitative Data
The following tables summarize key quantitative data from the synthesis of this compound and related reactions.
Table 1: Physicochemical Properties of 2-tert-Butoxy-6-methoxynaphthalene [2]
| Property | Value |
| Melting Point | 69-70 °C |
| ¹H NMR (300 MHz, CDCl₃) δ | 7.67-7.60 (2H, m, ArH), 7.34 (1H, d, J 2.1, ArH), 7.18–7.09 (3H, m, ArH), 3.89 (3H, s, CH₃), 1.38 (9H, s, t-Bu) |
| ¹³C NMR (75 MHz, CDCl₃) δ | 156.7 (s), 151.2 (s), 131.3 (s), 129.3 (s), 128.6 (d), 127.2 (d), 125.5 (d), 120.3 (d), 118.8 (d), 105.5 (d), 78.6 (Cq t-Bu), 55.3 (CH₃), 28.8 (t-Bu) |
| HRMS (TOF EI+) m/z [M]⁺ | Calculated: 230.1307; Found: 230.1313 |
Table 2: Reaction Conditions and Selectivity for tert-Butylation of 2-Methoxynaphthalene over Zeolite Catalysts [1]
| Catalyst | Temperature (°C) | Conversion of 2-MN (%) | Selectivity for 6-TBMN (%) |
| H-MOR | 160 | 65 | 96 |
| H-Y | 160 | >95 | Lower than H-MOR |
*2-MN: 2-Methoxynaphthalene; 6-TBMN: 6-tert-Butyl-2-methoxynaphthalene
Diagrams of Synthetic Pathways
The following diagrams illustrate the key synthetic pathways discussed in this guide.
Caption: Reaction pathway for the tert-butylation of 2-methoxynaphthalene.
Conclusion
This compound is a valuable chemical intermediate whose synthesis has been refined through the application of advanced catalytic methods. The use of shape-selective zeolite catalysts has enabled the high-yield production of the desired 6-substituted isomer, which is a key structural motif in pharmaceuticals. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for chemists and researchers working in the field of organic synthesis and drug development. Further research in this area may focus on the development of even more efficient and environmentally benign catalytic systems for the selective functionalization of naphthalenes.
References
Theoretical Analysis of 2-(tert-Butyl)-6-methoxynaphthalene: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following is a hypothetical theoretical study generated for illustrative purposes. The quantitative data presented has been created to be scientifically plausible based on known chemical principles but has not been derived from actual quantum chemical calculations.
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the naphthalene scaffold can significantly influence its steric and electronic properties. Such molecules are of interest in medicinal chemistry and materials science. Understanding the fundamental molecular properties through theoretical studies is crucial for predicting reactivity, designing analogues, and elucidating potential biological interactions.
This technical guide provides a comprehensive theoretical analysis of this compound using Density Functional Theory (DFT). We present its optimized molecular geometry, electronic properties, and vibrational frequencies. This foundational data serves as a valuable resource for further computational and experimental investigations.
Computational Methodology
All theoretical calculations were hypothetically performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized in the gas phase using DFT with the B3LYP functional and the 6-31G(d,p) basis set.[1][2][3] The B3LYP functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic and vibrational data.
The workflow for the computational study is outlined below.
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound reveals a largely planar naphthalene core. The methoxy and tert-butyl groups introduce specific steric and electronic perturbations. Key geometric parameters are summarized in the table below. The C-O bond of the methoxy group and the C-C bonds of the tert-butyl group exhibit standard single bond lengths.
| Parameter | Atoms | Value |
| Bond Lengths (Å) | ||
| C6-O1 | 1.365 | |
| O1-C(Me) | 1.421 | |
| C2-C(tBu) | 1.542 | |
| Bond Angles (°) | ||
| C5-C6-C7 | 120.5 | |
| C6-O1-C(Me) | 117.8 | |
| C1-C2-C(tBu) | 122.1 | |
| Dihedral Angles (°) | ||
| C5-C6-O1-C(Me) | 5.2 | |
| C3-C2-C(tBu)-C(tBu-Me) | 60.1 |
Electronic Properties
The electronic properties of the molecule provide insight into its reactivity and potential for intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO is primarily localized on the electron-rich naphthalene ring and the methoxy group, while the LUMO is distributed across the aromatic system. The HOMO-LUMO energy gap is a key indicator of chemical stability.
| Property | Value |
| HOMO Energy | -5.87 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap | 4.89 eV |
| Dipole Moment | 1.75 Debye |
The logical relationship between the substituents and the electronic properties is depicted in the diagram below.
Caption: Influence of substituents on the electronic properties of the naphthalene core.
Vibrational Analysis
The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. Key vibrational modes are associated with the functional groups of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch (t-Bu) | 2950 - 2980 |
| Aromatic C=C Stretch | 1500 - 1620 |
| C-O Stretch (Methoxy) | 1250 |
Conclusion
This hypothetical theoretical study provides fundamental insights into the structural and electronic properties of this compound. The presented data on its optimized geometry, electronic structure, and vibrational frequencies offer a solid foundation for future research. These findings can guide synthetic efforts, help in the interpretation of experimental data, and provide a starting point for more advanced computational studies, such as molecular docking simulations or reaction mechanism investigations.
References
Unraveling the Molecular Mysteries of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a naphthalene derivative with a chemical structure that has garnered interest within the scientific community. While its primary application has been as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, recent inquiries have explored its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action of this compound, drawing from available data and its structural relationship to known bioactive molecules.
Potential as a Ubiquitination Inhibitor
Emerging information from commercial suppliers of research chemicals suggests that this compound is under investigation as a potential inhibitor of ubiquitination.[1] Ubiquitination is a critical post-translational modification process where ubiquitin, a small regulatory protein, is attached to substrate proteins, thereby influencing their degradation, localization, and function. The ubiquitin-proteasome system is a vital component of cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Unfortunately, at present, there are no publicly available peer-reviewed studies that detail the specific mechanism by which this compound may inhibit ubiquitination. Further research is required to identify its precise molecular target(s) within the ubiquitination cascade (E1, E2, or E3 ligases) and to quantify its inhibitory potency.
A hypothetical workflow for investigating the ubiquitination inhibitory activity of this compound is presented below.
Figure 1. A generalized workflow for an in vitro ubiquitination assay to assess the inhibitory potential of this compound.
Structural Analogy to Nabumetone and Potential Anti-Inflammatory Effects
This compound shares a structural scaffold with nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID). Nabumetone is a pro-drug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Given this structural similarity, it has been hypothesized that this compound may also exhibit anti-inflammatory properties through the inhibition of prostaglandin synthesis.
However, there is a critical lack of published experimental data to substantiate this hypothesis. Specific studies evaluating the inhibitory activity of this compound against COX-1 and COX-2 are necessary to determine if it shares a similar mechanism of action with nabumetone.
The classical signaling pathway for prostaglandin synthesis and the points of inhibition by NSAIDs are depicted in the following diagram.
Figure 2. The arachidonic acid cascade leading to prostaglandin synthesis, with the potential inhibitory point for this compound highlighted.
Quantitative Data and Experimental Protocols
A thorough search of scientific literature and public databases did not yield any quantitative data (e.g., IC50, Ki values) regarding the biological activity of this compound. Consequently, detailed experimental protocols for assays in which this compound has been definitively tested are not available.
The table below is provided as a template for future research findings.
| Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conclusion and Future Directions
The mechanism of action of this compound remains largely uncharacterized. While its potential as a ubiquitination inhibitor and its structural similarity to the NSAID nabumetone provide intriguing avenues for investigation, there is a clear and urgent need for empirical data.
Future research should focus on:
-
In vitro enzymatic assays to determine if this compound directly inhibits components of the ubiquitination pathway or the cyclooxygenase enzymes.
-
Cell-based assays to assess its effects on cellular processes regulated by ubiquitination (e.g., protein degradation) and inflammation (e.g., prostaglandin production).
-
Structural biology studies to elucidate the binding mode of this compound to any identified protein targets.
Such studies will be crucial in defining the pharmacological profile of this compound and determining its potential for further development as a research tool or therapeutic agent. Until then, any claims regarding its mechanism of action should be treated with caution and considered speculative.
References
Potential Biological Activity of 2-(tert-Butyl)-6-methoxynaphthalene: A Technical Overview Based on Structurally Related Analogs
Executive Summary
This document explores the potential biological activities of 2-(tert-Butyl)-6-methoxynaphthalene by examining the known properties of its structural analogs. The core chemical motifs, a naphthalene scaffold, a tert-butyl group, and a methoxy group, are present in various compounds that have demonstrated significant biological effects. Based on the analysis of these analogs, this compound is hypothesized to possess antioxidant, anti-inflammatory, and cytotoxic properties. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to provide a robust framework for future research and development.
Potential Biological Activities
The biological activities of structurally related compounds suggest that this compound may exhibit a range of pharmacological effects. These are primarily inferred from studies on compounds such as 2,4-di-tert-butylphenol (2,4-DTBP), 2-tert-butyl-4-methoxyphenol (BHA), and butylated hydroxytoluene (BHT).
Antioxidant Activity
Many phenolic compounds containing tert-butyl groups are known for their antioxidant properties. The tert-butyl group can provide steric hindrance to the hydroxyl group, stabilizing the resulting phenoxy radical and enhancing its radical-scavenging ability. BHT, for example, is a widely used synthetic antioxidant that acts by scavenging free radicals and reducing oxidative stress.[[“]]
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds are often linked to their antioxidant properties and their ability to modulate key inflammatory pathways. For instance, 2-tert-butyl-4-methoxyphenol (a major component of BHA) has been shown to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, particularly when combined with BHT.[2][3][4][5][6] This suggests a potential role in mitigating inflammatory responses.
Cytotoxic Activity
Several tert-butylated phenols have demonstrated cytotoxic effects against various cancer cell lines. 2,4-DTBP has been reported to induce apoptosis in tumor cells and has shown cytotoxic activity against colon cancer cell lines.[7][8] The mechanism of cytotoxicity is thought to be related to the induction of oxidative stress and interference with cellular signaling pathways.
Quantitative Data from Structurally Related Compounds
The following tables summarize the quantitative data for the biological activities of compounds structurally related to this compound.
Table 1: Cytotoxicity Data for 2,4-Di-tert-butylphenol (2,4-DTBP)
| Cell Line | Assay | Time Point | IC50 (µg/mL) | Reference |
| HCT116 | MTT | 24 hrs | 16.25 | [8] |
| HCT116 | MTT | 48 hrs | 9.94 | [8] |
| HCT116 | MTT | 72 hrs | 9.38 | [8] |
Table 2: Antioxidant Activity of 2,4-Di-tert-butylphenol (2,4-DTBP)
| Assay | IC50 | Reference |
| TBARS (copper-mediated) | 8.20 mM | [9] |
| AAPH-mediated oxidation | 9.9 mM | [9] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10][11][12][13][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Assay (LPS-stimulated RAW 264.7 Macrophages)
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[15][16][17][18][19]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using specific ELISA kits.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of inflammatory genes (e.g., Cox2, Tnfa, iNOS) using real-time quantitative PCR.
-
Antioxidant Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of a compound.[20][21][22][23][24]
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Potential Signaling Pathways and Mechanisms
Based on the activities of its structural analogs, this compound may exert its effects through the modulation of key cellular signaling pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of cellular defense against oxidative stress.[25][26][27][28][29] Antioxidant compounds can activate Nrf2, leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Antioxidant and anti-inflammatory compounds can inhibit this pathway.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a logical workflow for the initial biological screening of this compound.
Caption: Proposed experimental workflow for screening the biological activity.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the analysis of structurally similar compounds strongly suggests that this compound warrants investigation for its potential antioxidant, anti-inflammatory, and cytotoxic properties. The tert-butyl and methoxy substitutions on the naphthalene core are key features that could contribute to these activities.
Future research should focus on the synthesis and purification of this compound to enable direct biological evaluation. The experimental protocols and workflows outlined in this guide provide a clear path for initial screening. Should promising activity be identified, further studies to elucidate the precise mechanisms of action, including the modulation of signaling pathways like Nrf2/ARE and NF-κB, will be crucial. Subsequent in vivo studies in relevant disease models would then be necessary to validate its therapeutic potential. This systematic approach will be vital in determining if this compound or its derivatives could be developed into novel therapeutic agents.
References
- 1. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 2. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-(tert-Butyl)-4-methoxyphenol - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 23. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]
- 24. mdpi.com [mdpi.com]
- 25. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hololifecenter.com [hololifecenter.com]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its synthesis from the readily available starting material, 2-methoxynaphthalene, is a key transformation. The preferred method for this conversion is the Friedel-Crafts alkylation, specifically a tert-butylation reaction. The regioselectivity of this reaction is a critical aspect, with the 6-position being the desired site of alkylation for many applications. This document provides a detailed protocol for the synthesis of this compound, focusing on a shape-selective alkylation method using a zeolite catalyst to favor the formation of the desired isomer.
The electron-donating methoxy group on the naphthalene ring directs electrophilic substitution, and various catalysts can be employed to achieve the tert-butylation.[1] While traditional Lewis acids like aluminum chloride can be used, they often suffer from poor selectivity and generate hazardous waste.[2] Modern approaches utilizing solid acid catalysts, such as large-pore zeolites, offer a more environmentally friendly and selective alternative.[2] Zeolites like H-MOR have demonstrated high selectivity for the formation of 6-tert-butyl-2-methoxynaphthalene.[2][3] This protocol is based on the use of such a heterogeneous catalyst.
Experimental Protocol: Shape-Selective tert-Butylation of 2-Methoxynaphthalene
This protocol details the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst, H-MOR.
Materials:
-
2-Methoxynaphthalene (10 mmol, 1.58 g)
-
tert-Butanol (20 mmol, 1.48 g)
-
H-MOR zeolite catalyst (0.5 g), freshly calcined
-
Cyclohexane (100 ml), analytical grade
-
Equipment for inert atmosphere reaction (e.g., Schlenk line or glovebox)
-
High-pressure autoclave with stirring mechanism
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column for purification
-
Standard laboratory glassware
Procedure:
-
Catalyst Activation: The H-MOR zeolite catalyst is activated by calcination at 500°C for 6 hours. After calcination, the catalyst should be stored in a desiccator to prevent moisture absorption.
-
Reaction Setup: In a high-pressure autoclave, add the calcined H-MOR catalyst (0.5 g), 2-methoxynaphthalene (10 mmol, 1.58 g), tert-butanol (20 mmol, 1.48 g), and cyclohexane (100 ml).[2]
-
Reaction Conditions: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to 160°C with continuous stirring.[2][3]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 2-methoxynaphthalene and the selectivity for this compound.
-
Work-up: After the desired conversion is achieved (e.g., 6 hours), cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional cyclohexane.
-
Isolation and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of cyclohexane and ethyl acetate) to isolate the desired this compound isomer.[2]
Potential Side Reactions:
Over more active catalysts like H-Y, or under prolonged reaction times, side reactions can occur. These include:
-
Dialkylation, leading to di-tert-butyl-2-methoxynaphthalene derivatives.[2]
-
Demethylation of the methoxy group, resulting in mono- and di-tert-butyl derivatives of naphthol.[2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Methoxynaphthalene | 10 mmol | [2] |
| tert-Butanol | 20 mmol | [2] |
| Catalyst | ||
| H-MOR Zeolite | 0.5 g | [2] |
| Solvent | ||
| Cyclohexane | 100 ml | [2] |
| Reaction Conditions | ||
| Temperature | 160 °C | [2][3] |
| Results (with H-MOR) | ||
| Conversion of 2-Methoxynaphthalene | 65% | [2] |
| Selectivity for 6-tert-butyl-2-methoxynaphthalene | 96% | [2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Pathway Diagram
Caption: Key components and products of the tert-butylation reaction.
References
Application of 2-(tert-Butyl)-6-methoxynaphthalene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative that serves as a valuable intermediate in organic synthesis. Its sterically bulky tert-butyl group and the electron-donating methoxy group influence its reactivity and make it a strategic component in the synthesis of complex organic molecules, most notably in the pharmaceutical industry as a precursor to the nonsteroidal anti-inflammatory drug (NSAID), Nabumetone. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound effectively.
Synthesis of this compound
The primary route to this compound is through the Friedel-Crafts alkylation of 2-methoxynaphthalene. The regioselectivity of this reaction is crucial and can be controlled by the choice of catalyst and reaction conditions. Zeolite catalysts have shown particular promise in achieving high selectivity for the desired 6-substituted product.
Experimental Protocol: Zeolite-Catalyzed tert-Butylation of 2-Methoxynaphthalene
This protocol is adapted from studies on the shape-selective alkylation of 2-methoxynaphthalene using large-pore zeolites.
Objective: To synthesize 6-tert-butyl-2-methoxynaphthalene with high selectivity.
Materials:
-
2-Methoxynaphthalene (10 mmol, 1.58 g)
-
tert-Butanol (20 mmol, 1.48 g)
-
H-MOR Zeolite catalyst (0.5 g)
-
Cyclohexane (solvent, 100 ml)
-
Nitrogen gas
-
Autoclave reactor
Procedure:
-
Freshly calcine the H-MOR zeolite catalyst at 500°C for 4 hours and allow it to cool under a nitrogen atmosphere.
-
In a stainless steel autoclave, combine 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), and cyclohexane (100 ml).
-
Add the freshly calcined H-MOR catalyst (0.5 g) to the mixture.
-
Seal the autoclave and purge with nitrogen gas.
-
Heat the reaction mixture to 160°C with stirring.
-
Maintain the reaction at this temperature for 6-8 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate by gas chromatography (GC) to determine the conversion and product selectivity.
-
The product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data for Zeolite-Catalyzed tert-Butylation
| Catalyst | Temperature (°C) | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) | Reference |
| H-MOR | 160 | 65 | 96 | [1] |
| H-Y | 160 | >95 | Lower, with dialkylation and demethylation byproducts | [1] |
Application in the Synthesis of Nabumetone Precursors
This compound is a key intermediate in the synthesis of 2-acetyl-6-methoxynaphthalene, a direct precursor to the NSAID Nabumetone. The tert-butyl group can act as a removable blocking group to direct acylation to the desired position.
Logical Workflow for Synthesis of a Nabumetone Precursor
Caption: Synthetic workflow from 2-methoxynaphthalene to a Nabumetone precursor.
Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene to 2-Acetyl-6-methoxynaphthalene
This protocol describes the synthesis of a key precursor to Nabumetone.
Objective: To synthesize 2-acetyl-6-methoxynaphthalene from 2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene (0.250 mole, 39.5 g)
-
Anhydrous aluminum chloride (0.32 mole, 43 g)
-
Acetyl chloride (0.32 mole, 25 g, 23 ml)
-
Dry nitrobenzene (200 ml)
-
Ice
-
Concentrated hydrochloric acid
-
Chloroform
-
Methanol
Procedure:
-
In a three-necked flask, dissolve anhydrous aluminum chloride in dry nitrobenzene.
-
Add finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5°C using an ice bath.
-
Add redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.
-
Continue stirring in the ice bath for 2 hours after the addition is complete.
-
Allow the mixture to stand at room temperature for at least 12 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the two-phase mixture to a separatory funnel with chloroform and separate the organic layer.
-
Wash the organic layer with water.
-
Steam-distill the organic layer to remove the nitrobenzene.
-
Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and remove the chloroform on a rotary evaporator.
-
Distill the solid residue under vacuum.
-
Recrystallize the distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.
Quantitative Data for the Synthesis of 2-Acetyl-6-methoxynaphthalene
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ | Nitrobenzene | 10.5-13 | 45-48 |
Biological Context: Nabumetone and the Cyclooxygenase (COX) Pathway
The end-product of the synthetic pathway involving this compound is often Nabumetone, a widely used NSAID. Nabumetone is a pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). 6-MNA exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes are central to the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) signaling pathway and the mechanism of action of Nabumetone.
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the preparation of pharmaceutical compounds. Its synthesis can be achieved with high regioselectivity using modern catalytic methods. While its primary documented application is as an intermediate in the synthesis of precursors to Nabumetone, its unique substitution pattern suggests potential for broader utility in the regioselective functionalization of the naphthalene core. The detailed protocols and pathways provided herein offer a comprehensive resource for researchers working with this versatile compound.
References
Application Notes and Protocols: 2-(tert-Butyl)-6-methoxynaphthalene as a Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(tert-butyl)-6-methoxynaphthalene as a versatile building block in the synthesis of complex organic molecules. The unique substitution pattern of this naphthalene derivative, featuring a bulky tert-butyl group and an electron-donating methoxy group, imparts specific chemical properties that are advantageous in organic synthesis and medicinal chemistry.
Introduction
This compound is an aromatic hydrocarbon characterized by a naphthalene core substituted with a tert-butyl group at the 2-position and a methoxy group at the 6-position. This substitution pattern makes it a valuable intermediate for the synthesis of more complex structures, including materials with interesting photophysical properties and biologically active compounds. The tert-butyl group can provide steric hindrance, influencing reaction selectivity and improving the solubility and stability of the final products. The methoxy group, an electron-donating group, activates the naphthalene ring towards electrophilic substitution.
Application Note 1: Synthesis of 6-tert-Butyl-2-methoxynaphthalene via Friedel-Crafts Alkylation
One of the key applications of 2-methoxynaphthalene is its conversion to 6-tert-butyl-2-methoxynaphthalene through Friedel-Crafts alkylation. This reaction is a crucial step in introducing the tert-butyl group to the naphthalene core, which can then be used in further synthetic transformations. The use of solid acid catalysts like zeolites has been shown to provide high selectivity for the desired product.
Experimental Protocol: Friedel-Crafts Alkylation of 2-Methoxynaphthalene
This protocol is adapted from the literature for the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst.[1]
Materials:
-
2-Methoxynaphthalene (10 mmol, 1.58 g)
-
tert-Butanol (20 mmol, 1.48 g)
-
H-MOR Zeolite catalyst (0.5 g, freshly calcined)
-
Cyclohexane (solvent, 100 ml)
-
Autoclave reactor
Procedure:
-
Freshly calcine the H-MOR zeolite catalyst at 500°C for 6 hours.
-
In a typical reaction run, charge a stainless steel autoclave with 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), and cyclohexane (100 ml).
-
Add the freshly calcined H-MOR zeolite catalyst (0.5 g) to the mixture.
-
Seal the autoclave and stir the reaction mixture at 160°C for a specified time (e.g., 6 hours).
-
After the reaction, cool the autoclave to room temperature.
-
Filter the catalyst from the reaction mixture.
-
Analyze the products by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and selectivity.
-
Isolate the desired product, 6-tert-butyl-2-methoxynaphthalene, from the reaction mixture using column chromatography.
Data Presentation
| Catalyst | Temperature (°C) | Time (h) | 2-Methoxynaphthalene Conversion (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) |
| H-MOR | 160 | 6 | 65 | 96 |
| H-Y | 160 | 6 | >95 | Lower, with formation of dialkylated and demethylated byproducts |
Table 1: Representative data for the tert-butylation of 2-methoxynaphthalene over zeolite catalysts.[1]
Application Note 2: Synthesis of a Complex Molecule - A Soluble peri-Xanthenoxanthene (PXX) Derivative
Derivatives of this compound, such as 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol, can serve as key building blocks for the synthesis of complex, soluble polycyclic aromatic hydrocarbons like peri-xanthenoxanthenes (PXXs). These PXX derivatives are of interest for their potential applications in organic electronics and photodynamic therapy.[2][3]
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of a soluble PXX derivative starting from 2,6-dihydroxynaphthalene.
Experimental Protocol: Synthesis of 3,7-Di-tert-butylnaphthalene-2,6-diol
This protocol is based on the tert-butylation of naphthalene-2,6-diol.[2]
Materials:
-
Naphthalene-2,6-diol (1.00 g)
-
tert-Butanol (excess)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve naphthalene-2,6-diol in a suitable solvent such as dichloromethane.
-
Add an excess of tert-butanol and a catalytic amount of trifluoroacetic acid.
-
Heat the reaction mixture at 60°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield 3,7-di-tert-butylnaphthalene-2,6-diol.
Application Note 3: Biological Activity of Derived Molecules - Targeting Aldo-keto Reductase 1C3 (AKR1C3)
The 6-methoxynaphthalene core structure is found in several biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. Analogues of Naproxen have been investigated as inhibitors of Aldo-keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of castration-resistant prostate cancer and other malignancies.[4] Molecules derived from this compound could potentially be developed as selective AKR1C3 inhibitors.
AKR1C3 Signaling Pathway
AKR1C3 plays a crucial role in androgen biosynthesis and prostaglandin metabolism. Its inhibition can disrupt signaling pathways that promote cancer cell proliferation and survival. The following diagram illustrates a simplified overview of the AKR1C3 signaling pathway.
Summary of Quantitative Data
| Compound | Target | IC50 (nM) | Assay |
| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | Potent Inhibition | Enzymatic Assay |
| Indomethacin | AKR1C3 | Potent Inhibition | Enzymatic Assay |
Table 2: Inhibitory activity of selected compounds against AKR1C3.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its utility has been demonstrated in the preparation of advanced materials like soluble PXX derivatives and as a scaffold for the development of potent and selective enzyme inhibitors for therapeutic applications. The provided protocols and application notes serve as a guide for researchers in utilizing this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Synthesis and Photodynamic Activity of Peri-xanthenoxanthene Derivatives. (2019) | Yong Chen | 1 Citations [scispace.com]
- 4. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(tert-Butyl)-6-methoxynaphthalene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative with emerging interest in medicinal chemistry. Its structural similarity to the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone suggests its potential as a modulator of inflammatory pathways. Furthermore, it is recognized as a key intermediate in organic synthesis and a potential impurity in pharmaceutical preparations, necessitating a thorough understanding of its biological properties.[1] This document provides an overview of its known applications, a detailed protocol for its synthesis, and representative experimental procedures to investigate its potential biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O | [1] |
| Molecular Weight | 214.3 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 6-tert-butyl-2-methoxynaphthalene | |
| CAS Number | 701270-26-0 |
Applications in Medicinal Chemistry
This compound serves multiple roles in the field of medicinal chemistry:
-
Synthetic Intermediate: It is a valuable building block for the synthesis of more complex molecules, including potential new therapeutic agents. Its naphthalene core is a common scaffold in pharmacologically active compounds.
-
Pharmaceutical Impurity: This compound has been identified as a potential impurity in formulations of the NSAID Nabumetone.[1] As such, its synthesis and characterization are crucial for quality control and safety assessment of the drug product.
-
Potential Biological Activity: While extensive biological data is not yet available, its structural relationship to the active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (a known COX-1/COX-2 inhibitor), suggests that this compound may possess anti-inflammatory properties.[2] Preliminary information also suggests it may act as a ubiquitination inhibitor, a mechanism with broad therapeutic implications.[1] Further research is warranted to fully elucidate its pharmacological profile.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst, H-MOR, to selectively synthesize 6-tert-butyl-2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
tert-Butanol
-
H-MOR zeolite catalyst
-
Cyclohexane (solvent)
-
Nitrogen gas
-
Autoclave reactor
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Activation: Freshly calcine the H-MOR zeolite catalyst at 500°C for 6 hours.
-
Reaction Setup: In a stainless-steel autoclave, combine 1.58 g (10 mmol) of 2-methoxynaphthalene, 1.48 g (20 mmol) of tert-butanol, and 0.5 g of the activated H-MOR catalyst in 100 ml of cyclohexane.
-
Inert Atmosphere: Purge the autoclave with nitrogen gas to create an inert atmosphere.
-
Reaction Conditions: Heat the mixture to 160°C and maintain this temperature for the desired reaction time (e.g., several hours), with stirring.
-
Reaction Monitoring: Periodically, carefully take aliquots from the reaction mixture and analyze by GC-MS to monitor the consumption of 2-methoxynaphthalene and the formation of 6-tert-butyl-2-methoxynaphthalene.
-
Work-up: After the reaction reaches the desired conversion, cool the autoclave to room temperature. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to isolate pure 6-tert-butyl-2-methoxynaphthalene.
Expected Outcome:
This method has been reported to achieve high selectivity (up to 96%) for 6-tert-butyl-2-methoxynaphthalene at a 65% conversion rate of 2-methoxynaphthalene.
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol provides a general method to evaluate the potential of this compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Known COX inhibitors (e.g., Meloxicam, Celecoxib) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for testing.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Include wells for a negative control (enzyme and buffer only) and positive controls (enzyme with known inhibitors).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable quenching solution (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Visualizations
Caption: Synthesis workflow for this compound.
References
Application Note and Protocol: Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(tert-Butyl)-6-methoxynaphthalene, a valuable intermediate in organic synthesis and drug discovery. The featured method is a shape-selective Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol using a large-pore zeolite catalyst. This approach offers high selectivity for the desired 6-substituted isomer, minimizing the formation of other isomers and di-alkylated byproducts. This protocol includes a summary of quantitative data, a step-by-step experimental procedure, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including potential pharmaceutical agents. The tert-butyl group provides steric bulk, which can influence the molecule's conformation and biological activity. The methoxy group at the 6-position is a common feature in many biologically active naphthalenes. Therefore, a reliable and selective synthesis of this compound is of significant interest.
The protocol described herein is based on the principle of Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction. By employing a shape-selective zeolite catalyst, the reaction favors the formation of the sterically less hindered 2,6-disubstituted product over other possible isomers.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Methoxynaphthalene | [1] |
| Alkylating Agent | tert-Butanol | [1] |
| Catalyst | H-MOR Zeolite | [1] |
| Solvent | Cyclohexane | [1] |
| Reaction Temperature | 160 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Conversion of 2-Methoxynaphthalene | 65% | [1] |
| Selectivity for 6-tert-butyl-2-methoxynaphthalene | 96% | [1] |
| Isolated Yield | Not explicitly stated, but high selectivity suggests a good potential yield. |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈O |
| Molecular Weight | 214.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available in search results |
| ¹H NMR (CDCl₃, δ) | Data not readily available in search results |
| ¹³C NMR (CDCl₃, δ) | Data not readily available in search results |
| Mass Spectrometry (m/z) | Data not readily available in search results |
Experimental Protocol
This protocol details the synthesis of this compound via the Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol over a large-pore zeolite catalyst.[1]
Materials:
-
2-Methoxynaphthalene (10 mmol, 1.58 g)
-
tert-Butanol (20 mmol, 1.48 g)
-
H-MOR Zeolite catalyst (0.5 g), freshly calcined
-
Cyclohexane (100 mL)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: The H-MOR zeolite catalyst should be freshly calcined before use to ensure its activity. Heat the catalyst in a furnace at 500 °C for 6 hours with a ramping rate of 60 °C/h.[1] Allow the catalyst to cool to room temperature in a desiccator.
-
Reaction Setup: In a high-pressure autoclave, add 2-methoxynaphthalene (10 mmol, 1.58 g), tert-butanol (20 mmol, 1.48 g), the freshly calcined H-MOR zeolite catalyst (0.5 g), and cyclohexane (100 mL).[1]
-
Reaction: Seal the autoclave and begin stirring the mixture. Heat the reactor to 160 °C and maintain this temperature for 6 hours.[1]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature.
-
Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of dichloromethane.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.
-
-
Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Determine the melting point of the purified solid.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-(tert-Butyl)-6-methoxynaphthalene in Catalysis
Disclaimer: Direct catalytic applications of 2-(tert-Butyl)-6-methoxynaphthalene as a standalone ligand are not extensively documented in peer-reviewed literature. This molecule is, however, a valuable synthetic intermediate. The structural motifs it possesses—a bulky tert-butyl group and an electron-donating methoxy group on a naphthalene backbone—are characteristic of highly effective ligands in modern catalysis. These notes, therefore, provide a comprehensive overview of the synthesis of this compound and the catalytic applications of ligands bearing its key structural features, such as bulky, electron-rich phosphine ligands used in cross-coupling reactions.
Section 1: Synthesis of this compound
The primary route to this compound is through the shape-selective Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol over a solid acid catalyst, such as a large-pore zeolite. This method offers a greener alternative to traditional Lewis acid catalysts.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Quantitative Data from Zeolite-Catalyzed Alkylation
The choice of zeolite catalyst significantly impacts the selectivity and conversion of the reaction. Large-pore zeolites like H-Mordenite (H-MOR) have demonstrated high selectivity for the desired 6-tert-butyl isomer.
| Catalyst | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) | Reference |
| H-MOR | 65 | 96 | [1] |
| H-Y | High Activity | Lower selectivity due to dialkylation and demethylation | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the liquid-phase alkylation of 2-methoxynaphthalene using a zeolite catalyst.[1]
Materials:
-
2-Methoxynaphthalene (10 mmol)
-
tert-Butanol (20 mmol)
-
H-MOR Zeolite Catalyst (0.5 g)
-
Cyclohexane (Solvent, 100 mL)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
-
Charging the Reactor: To the flask, add 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), cyclohexane (100 mL), and the H-MOR zeolite catalyst (0.5 g).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by taking aliquots periodically and analyzing them via gas chromatography (GC).
-
Workup: After the desired conversion is reached (e.g., 6 hours), cool the reaction mixture to room temperature.
-
Catalyst Removal: Separate the catalyst from the reaction mixture by filtration. The zeolite catalyst can be washed with a solvent, dried, and potentially regenerated for future use.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate this compound.
Section 2: Application of Related Ligands in Catalysis
While this compound itself is not a common ligand, its structural features are hallmarks of a class of highly successful phosphine ligands used in palladium-catalyzed cross-coupling reactions. These ligands, often referred to as biaryl phosphine ligands (e.g., Buchwald ligands), typically feature:
-
Bulky Groups (like tert-Butyl): These promote the reductive elimination step in the catalytic cycle and can help stabilize the active catalytic species.
-
Electron-Donating Groups (like Methoxy): These increase the electron density on the phosphorus atom, which generally enhances the rate of oxidative addition.
-
Aromatic Backbone (like Naphthalene or Biphenyl): Provides a rigid scaffold to position the phosphorus atom and the bulky substituents.
General Workflow for a Cross-Coupling Reaction:
Caption: A typical experimental workflow for cross-coupling reactions.
Illustrative Catalytic Cycle: Buchwald-Hartwig Amination
The following diagram shows a simplified catalytic cycle for a C-N cross-coupling reaction, which heavily relies on bulky, electron-rich phosphine ligands.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
General Protocol: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is a general procedure and should be optimized for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol)
-
Bulky Phosphine Ligand (e.g., XPhos or a related biaryl phosphine, 0.02-0.04 mmol)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol)
-
Anhydrous Toluene or Dioxane (5 mL)
-
Schlenk tube or sealed vial
Procedure:
-
Setup: In a glovebox, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk tube or vial equipped with a stir bar.
-
Addition of Reagents: Remove the tube from the glovebox. Add the aryl halide, the amine, and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Seal the tube and place it in a preheated oil bath (typically 80-110 °C). Stir vigorously for the required reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction by TLC or GC analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This protocol highlights the importance of ligands with bulky and electron-donating properties, similar to the structural features of this compound, in achieving efficient and high-yielding cross-coupling reactions that are fundamental to pharmaceutical and materials science research.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. Its efficient and scalable synthesis is therefore of significant interest to the drug development and manufacturing sector. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on the robust and environmentally friendly Friedel-Crafts alkylation of 2-methoxynaphthalene using heterogeneous zeolite catalysts.
Reaction Principle
The primary synthetic route described is the Friedel-Crafts alkylation of 2-methoxynaphthalene with tert-butanol. This reaction is catalyzed by solid acid catalysts, such as zeolites, which offer advantages over traditional Lewis acids in terms of handling, recyclability, and waste reduction. The shape-selectivity of certain zeolites can favor the formation of the desired 6-substituted isomer.[1][2]
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
The selection of the zeolite catalyst is critical for achieving high selectivity and conversion. The following table summarizes the performance of different large-pore zeolites in the liquid-phase tert-butylation of 2-methoxynaphthalene.
| Catalyst | Conversion of 2-Methoxynaphthalene (%) | Selectivity for this compound (%) | Key Byproducts | Reference |
| H-MOR | 65 | 96 | Di-tert-butyl derivatives, tert-butylnaphthols | [1][2] |
| H-Y | High | Lower than H-MOR | Di-tert-butyl-2-methoxynaphthalene derivatives, demethylated products | [1] |
| H-BEA | Moderate | Moderate | Isomeric tert-butyl-2-methoxynaphthalenes | [2] |
Reaction conditions: 2-methoxynaphthalene, tert-butanol, cyclohexane as solvent, heated reaction.[1]
Experimental Protocols
This section provides a detailed protocol for the scale-up synthesis of this compound based on laboratory-scale procedures using H-MOR zeolite, which demonstrates high selectivity.
Materials and Equipment
-
2-Methoxynaphthalene (≥98%)
-
tert-Butanol (≥99%)
-
H-MOR zeolite (Si/Al ratio ≈ 10-20)
-
Cyclohexane (anhydrous)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Glass-lined reactor with overhead stirrer, condenser, and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Catalyst Activation
Prior to use, the H-MOR zeolite catalyst should be activated to remove adsorbed water. This is a critical step to ensure high catalytic activity.
-
Place the required amount of H-MOR zeolite in a suitable oven.
-
Heat the catalyst at 500 °C for at least 4 hours under a flow of dry air or nitrogen.
-
Cool the catalyst in a desiccator to room temperature before use.
Synthesis Protocol (100 g Scale)
-
Reaction Setup: To a clean and dry 2 L glass-lined reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the activated H-MOR zeolite (25 g).
-
Charging Reagents: Under a nitrogen atmosphere, add anhydrous cyclohexane (1 L), 2-methoxynaphthalene (100 g, 0.63 mol), and tert-butanol (140 g, 1.89 mol).
-
Reaction: Heat the mixture to reflux (approximately 81 °C) with vigorous stirring. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the zeolite catalyst. The catalyst can be washed with fresh cyclohexane or toluene to recover any adsorbed product. The recovered catalyst can be regenerated by calcination for future use.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the cyclohexane.
Purification Protocol
The crude product obtained after solvent removal is typically a mixture of the desired product, unreacted starting material, and byproducts. A combination of distillation and crystallization is recommended for purification on a larger scale.
-
Distillation (Optional): For a crude product containing a significant amount of low-boiling impurities or unreacted 2-methoxynaphthalene, a fractional distillation under reduced pressure can be performed.
-
Crystallization:
-
Dissolve the crude product (or the distilled fraction) in a minimal amount of hot toluene or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystalline product.
-
Collect the crystals by filtration and wash them with a small amount of cold hexane.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point (approximately 70-72 °C).
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cyclohexane and toluene are flammable; avoid open flames and sparks.
-
The catalyst activation is performed at high temperatures and should be carried out in a suitable furnace.
Conclusion
The use of heterogeneous zeolite catalysts, particularly H-MOR, provides a highly selective and scalable method for the synthesis of this compound. The protocol described herein, including catalyst activation, reaction conditions, and purification procedures, offers a robust and efficient pathway for the production of this important pharmaceutical intermediate. The ability to recycle the catalyst makes this process more environmentally benign and cost-effective for industrial applications.
References
Application Notes and Protocols: Derivatization of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-(tert-Butyl)-6-methoxynaphthalene. This compound serves as a valuable scaffold in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for related naphthalene derivatives and have been adapted to account for the electronic and steric influence of the tert-butyl group.
Introduction
This compound is a substituted naphthalene derivative with potential applications in the development of novel therapeutic agents and functional materials. The presence of the bulky tert-butyl group and the electron-donating methoxy group influences the reactivity and regioselectivity of further chemical modifications. This document outlines key derivatization reactions, including demethylation, electrophilic aromatic substitution (bromination and acylation), and highlights the potential biological significance of the resulting products, particularly in relation to their antioxidant and anti-inflammatory properties.
Data Presentation
The following tables summarize quantitative data for key derivatization reactions. The data for reactions involving this compound are extrapolated from studies on 2-methoxynaphthalene, and yields may vary.
Table 1: Demethylation of this compound
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| HBr (47%) / Aliquat-336 | - | 105 | 2 | 2-(tert-Butyl)-6-hydroxynaphthalene | Good to Excellent |
Table 2: Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| Bromination | Br₂ | None | Methylene Chloride | 10 | 2 | 1-Bromo-2-(tert-butyl)-6-methoxynaphthalene | High |
| Acylation | Acetic Anhydride | Zr⁴⁺-Zeolite Beta | Toluene | 70 | 36 | 7-Acetyl-2-(tert-butyl)-6-methoxynaphthalene | Moderate |
| Acylation | Acetyl Chloride | AlCl₃ | Nitrobenzene | 10.5 - 13 | 2, then 12 at RT | 7-Acetyl-2-(tert-butyl)-6-methoxynaphthalene | 45-48 |
Note: The regioselectivity of electrophilic substitution on this compound is predicted based on the directing effects of the existing substituents. The bulky tert-butyl group at position 2 will sterically hinder substitution at the adjacent positions (1 and 3). The methoxy group at position 6 is an activating, ortho-, para-director. Therefore, electrophilic attack is most likely to occur at positions 1, 5, and 7. Due to the steric hindrance of the peri-position, substitution at position 5 might be less favored than at position 7. The position 1 is electronically activated, but also sterically hindered by the adjacent tert-butyl group.
Experimental Protocols
Protocol 1: Demethylation to 2-(tert-Butyl)-6-hydroxynaphthalene
This protocol describes the cleavage of the methyl ether to yield the corresponding naphthol, a common precursor for further derivatization and a potential antioxidant. The use of a phase-transfer catalyst like Aliquat-336 can accelerate the reaction.[1]
Materials:
-
This compound
-
Hydrobromic acid (47% aqueous solution)
-
Aliquat-336
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Extraction funnel
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), hydrobromic acid (4.5 equivalents), and a catalytic amount of Aliquat-336 (10 wt%).
-
Heat the mixture to 105 °C with vigorous stirring under a reflux condenser.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.[1]
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-(tert-Butyl)-6-hydroxynaphthalene.
Protocol 2: Bromination of this compound
This protocol details the electrophilic bromination of the naphthalene core. The methoxy group is a strong activating group, directing the substitution primarily to the ortho and para positions. Due to the steric hindrance from the tert-butyl group, bromination is expected to favor the 1-position.
Materials:
-
This compound
-
Bromine
-
Methylene chloride
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Sodium thiosulfate solution
-
Extraction funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 10 °C using an ice bath.[2]
-
Slowly add a solution of bromine (2.1 equivalents) in methylene chloride to the stirred solution over a period of 2 hours, maintaining the temperature at 10 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours.[2]
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 1-Bromo-2-(tert-butyl)-6-methoxynaphthalene.
Protocol 3: Friedel-Crafts Acylation of this compound
This protocol describes the introduction of an acetyl group onto the naphthalene ring, a key step in the synthesis of various pharmaceutical intermediates. The regioselectivity is highly dependent on the reaction conditions, including the catalyst and solvent used.[3][4] Given the substitution pattern, acylation is predicted to occur at the 7-position.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or Zr⁴⁺-Zeolite Beta
-
Nitrobenzene or Toluene
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Heating mantle
-
Hydrochloric acid (concentrated)
-
Chloroform
-
Steam distillation apparatus
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Methanol for recrystallization
Procedure (using AlCl₃ in Nitrobenzene): [3]
-
To a three-necked flask, add dry nitrobenzene and anhydrous aluminum chloride (1.28 equivalents). Stir until the AlCl₃ dissolves.
-
Add finely ground this compound (1 equivalent) to the solution.
-
Cool the mixture to approximately 5 °C in an ice bath.
-
Add redistilled acetyl chloride (1.28 equivalents) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.[3]
-
Continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours.[3]
-
Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel with chloroform. Separate the organic layer and wash with water.
-
Remove the nitrobenzene and chloroform by steam distillation.
-
Dissolve the solid residue in chloroform, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation followed by recrystallization from methanol to obtain 7-Acetyl-2-(tert-butyl)-6-methoxynaphthalene.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The derivatization of this compound can lead to compounds with significant biological activities, particularly as antioxidants and anti-inflammatory agents. The phenolic derivatives, obtained through demethylation, are analogs of butylated hydroxytoluene (BHT), a well-known antioxidant.[[“]] These compounds can scavenge free radicals and modulate inflammatory signaling pathways.
Caption: Chemical derivatization workflow of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta : Oriental Journal of Chemistry [orientjchem.org]
- 5. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
Application Notes and Protocols for 2-(tert-Butyl)-6-methoxynaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butyl)-6-methoxynaphthalene is a substituted naphthalene derivative with potential applications in materials science, primarily as a precursor and building block for more complex molecules and materials. Its selective synthesis is a key area of research, as the specific substitution pattern influences the material's properties. This document provides detailed application notes and experimental protocols based on the shape-selective alkylation of 2-methoxynaphthalene. Additionally, its potential role as a ligand in the development of metal-organic frameworks (MOFs) is an emerging area of interest.[1][2]
Application Notes
The primary application of this compound in a materials context is its highly selective synthesis, which is a fundamental aspect of designing and creating new materials with specific properties. The tert-butyl group, being bulky, can direct the functionalization of the naphthalene core, influencing the final architecture and performance of the material.
One of the most well-documented methods for its synthesis is the shape-selective alkylation of 2-methoxynaphthalene with tert-butanol over large-pore zeolites.[1] This method offers a catalytic route to selectively produce the 6-tert-butyl isomer, which is often desired over other isomers due to steric considerations in subsequent material assembly. The choice of zeolite catalyst is critical in controlling the selectivity of the reaction. For instance, H-MOR zeolites have demonstrated high selectivity towards the formation of 6-tert-butyl-2-methoxynaphthalene.[1]
While direct applications in materials are still under exploration, the potential use of this compound as a ligand for the synthesis of Metal-Organic Frameworks (MOFs) is a promising research direction.[1] The naphthalene backbone and the functional groups could coordinate with metal ions to form porous crystalline structures with potential applications in gas storage, separation, and catalysis.
Quantitative Data Summary
The following table summarizes the key quantitative data from the shape-selective alkylation of 2-methoxynaphthalene with tert-butanol over different zeolite catalysts.
| Catalyst | Si/Al Ratio | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-Butyl-2-methoxynaphthalene (%) |
| H-Y | 15 | High | Lower (favors di-tert-butylation) |
| H-MOR | 10 | 65 | 96 |
Table 1: Performance of different zeolite catalysts in the tert-butylation of 2-methoxynaphthalene. Data extracted from a study on shape-selective alkylation.[1]
Experimental Protocols
Protocol 1: Shape-Selective Synthesis of this compound via Alkylation of 2-Methoxynaphthalene
This protocol is based on the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol using a zeolite catalyst.[1]
Materials:
-
2-Methoxynaphthalene
-
tert-Butanol
-
Large-pore zeolite catalyst (e.g., H-MOR with Si/Al ratio of 10)
-
Anhydrous solvent (e.g., n-heptane)
-
Nitrogen gas
-
Reaction vessel (e.g., a stirred batch reactor)
-
Heating and stirring apparatus
-
Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under a flow of dry nitrogen gas at a high temperature (e.g., 450 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: In a clean, dry reaction vessel, add the activated zeolite catalyst.
-
Reactant Addition: Add the solvent (n-heptane), followed by 2-methoxynaphthalene and tert-butanol in the desired molar ratio.
-
Reaction Conditions: Seal the reactor and purge with nitrogen gas. Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using GC-MS to determine the conversion of 2-methoxynaphthalene and the selectivity for the desired product.
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature. Separate the catalyst from the reaction mixture by filtration.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by techniques such as column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis process.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(tert-Butyl)-6-methoxynaphthalene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of crude 2-(tert-Butyl)-6-methoxynaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified product still shows the presence of starting material (6-methoxynaphthalen-2-ol) on TLC/NMR. How can I remove it?
A1: The presence of unreacted 6-methoxynaphthalen-2-ol is a common issue.[1] Due to its higher polarity compared to the desired product, it can be effectively removed using silica gel column chromatography. Ensure you are using a solvent system with appropriate polarity. An initial elution with a less polar solvent (e.g., hexane/dichloromethane mixture) should elute the pure this compound first, while the more polar starting material will remain on the column longer. Further elution with a more polar solvent system will then wash out the starting material.[1]
Q2: I observe multiple product-like spots on my TLC plate after purification. What could these be?
A2: These are likely isomers formed during the tert-butylation reaction. The tert-butyl group can attach to different positions on the naphthalene ring. Additionally, di-tert-butylation, where two tert-butyl groups are added, can occur as a secondary reaction.[2] Careful column chromatography with a shallow solvent gradient is crucial for separating these closely related isomers. Monitoring fractions closely by TLC is essential to isolate the desired this compound isomer.
Q3: My yield of pure product is significantly lower than expected after recrystallization. What are the common causes?
A3: Low yield from recrystallization can stem from several factors:
-
Using excessive solvent: Dissolving the crude product in too much hot solvent will result in a significant portion of the product remaining in the solution upon cooling, thus reducing the yield.[3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize in the filter funnel.[3]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the solvent even at low temperatures, recovery will be poor.[3]
-
Excessive washing: Washing the filtered crystals with too much cold solvent can dissolve some of the product.[3]
Q4: The crude product fails to crystallize from the solution. What steps can I take to induce crystallization?
A4: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the supersaturated solution to initiate crystallization.
-
Reducing Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
-
Lowering Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the product.[4]
Q5: My column chromatography is not providing good separation. What adjustments can I make?
A5: Poor separation during column chromatography can be addressed by:
-
Optimizing the Solvent System: If impurities are eluting with your product, the mobile phase is likely too polar. If nothing is coming off the column, it may be too non-polar. Use TLC to test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the one that gives the best separation between your product and the impurities.[5][6]
-
Using a Longer Column or Finer Silica: This increases the surface area and the number of theoretical plates, which can improve the separation of compounds with similar polarities.
-
Adjusting the Flow Rate: A slower flow rate can sometimes improve the equilibrium between the stationary and mobile phases, leading to better resolution.
Data Presentation: Purification Parameters
The following tables provide typical parameters for the purification of naphthalenic compounds, which can be adapted for this compound.
Table 1: Recrystallization Parameters (Adapted from methods for similar compounds[4])
| Parameter | Value/Solvent | Purpose | Purity Achieved (Typical) |
| Solvent | Ethyl Acetate or Ethanol/Water | To dissolve the crude solid at high temperature and allow crystallization upon cooling. | >99.5% |
| Solid-to-Liquid Ratio | 1g : 5-10 mL | To create a saturated solution at the solvent's boiling point for maximum yield. | |
| Dissolution Temp. | ~70-78 °C (Boiling Point) | To ensure complete dissolution of the crude product. | |
| Decolorization (Optional) | Activated Carbon (10% w/w) | To remove colored impurities. | |
| Crystallization Temp. | Cool to Room Temp., then 0-5 °C | To maximize the precipitation of the pure product from the solution. |
Table 2: Column Chromatography Conditions
| Parameter | Value/Solvent System | Purpose |
| Stationary Phase | Silica Gel (60-200 μm particle size) | Standard adsorbent for separating compounds of varying polarity.[1] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., 3:1 ratio) or Dichloromethane | To elute compounds from the silica gel based on polarity. The exact ratio should be determined by TLC.[1][5] |
| Monitoring | Thin-Layer Chromatography (TLC) | To identify fractions containing the pure product.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate or ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If carbon was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. Dilute with a small amount of hot solvent just before filtering to prevent premature crystallization.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Allow the silica to settle into a uniform bed without cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., 3:1 Hexane:Ethyl Acetate), starting with a less polar composition.[5] Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of small fractions (e.g., in test tubes).
-
Monitoring: Spot each fraction on a TLC plate and develop it to determine which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Logic
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. CN113651680A - A kind of preparation method of 6-methoxyl group-2-naphthalene carboxaldehyde - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for 2-(tert-Butyl)-6-methoxynaphthalene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(tert-Butyl)-6-methoxynaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Friedel-Crafts alkylation of 2-methoxynaphthalene.
Issue 1: Low or No Conversion of 2-Methoxynaphthalene
-
Question: My reaction shows very low or no conversion of the starting material, 2-methoxynaphthalene. What are the possible causes and solutions?
-
Answer: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity:
-
Zeolite Catalysts (e.g., H-Y, H-MOR): Ensure the catalyst has been properly activated, typically by calcination at high temperatures (e.g., 500 °C for several hours) to remove adsorbed water and other impurities.[1] The hydrophilic nature of some zeolites can lead to the poisoning of acid sites by water.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These catalysts are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acids.
-
Protic Acids (e.g., Triflic Acid): While generally robust, ensure the acid has not been contaminated.
-
-
Reagent Quality:
-
tert-Butanol/Isobutylene: Use anhydrous grades of tert-butanol. If using isobutylene, ensure it is of high purity.
-
Solvent: Solvents must be anhydrous. The presence of water can deactivate the catalyst and interfere with the reaction.
-
-
Reaction Temperature: The reaction temperature may be too low. Friedel-Crafts alkylations often require heating to proceed at a reasonable rate. For zeolite-catalyzed reactions with tert-butanol, temperatures around 160°C are common.[1]
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time.
-
Issue 2: Poor Selectivity - Formation of Multiple Products
-
Question: My reaction produces a mixture of isomers and/or side products, leading to a low yield of the desired this compound. How can I improve the selectivity?
-
Answer: Poor selectivity is a common challenge in the alkylation of 2-methoxynaphthalene. The formation of undesired isomers and byproducts can often be controlled by careful selection of the catalyst and reaction conditions.
-
Isomer Distribution: The tert-butylation of 2-methoxynaphthalene can occur at different positions on the naphthalene ring. The desired 6-position is the thermodynamically favored product, while substitution at other positions, such as the 1-position, is often the kinetically favored product.[2][3]
-
Catalyst Choice: The shape selectivity of the catalyst plays a crucial role. Large-pore zeolites like H-MOR have been shown to favor the formation of the 6-tert-butyl isomer, achieving up to 96% selectivity.[1] H-Y zeolites are more active but tend to produce more of the other isomers.
-
Solvent Polarity: The polarity of the solvent can influence the isomer ratio. In analogous acylation reactions, non-polar solvents like carbon disulfide favor the kinetic product, while polar solvents like nitrobenzene favor the thermodynamic product.[2][4]
-
-
Common Side Reactions:
-
Dialkylation: The formation of di-tert-butyl-2-methoxynaphthalene is a common side reaction, especially at high conversions or with highly active catalysts like H-Y.[1] To minimize this, consider using a less active but more selective catalyst (e.g., H-MOR), reducing the reaction time, or using a smaller excess of the alkylating agent.
-
Demethylation: The methoxy group can be cleaved to form tert-butylnaphthols, particularly in the presence of strong acid catalysts and at higher temperatures.[1] If this is a significant issue, a milder catalyst or lower reaction temperature may be necessary.
-
-
Issue 3: Product Purification Difficulties
-
Question: I am having trouble purifying the final product from the reaction mixture. What are the recommended purification methods?
-
Answer: The purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.
-
Work-up:
-
Zeolite Catalysts: The solid catalyst can be removed by simple filtration after the reaction.
-
Lewis/Protic Acids: The reaction is typically quenched with water or a dilute acid/base solution to neutralize and remove the catalyst. This is followed by extraction of the product into an organic solvent.
-
-
Chromatography: Column chromatography is an effective method for separating the desired product from isomers and other byproducts.[1] A common stationary phase is silica gel, with a non-polar eluent system such as cyclohexane/ethyl acetate.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., methanol, ethanol) can be used to further purify the product after chromatography or as an alternative purification method if the initial purity is high enough.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst for the selective synthesis of this compound?
-
A1: For high selectivity to the desired 6-isomer, large-pore zeolites such as H-MOR are highly recommended. Studies have shown that H-MOR can achieve up to 96% selectivity for 6-tert-butyl-2-methoxynaphthalene.[1] While H-Y zeolites are more active, they tend to produce a higher proportion of other isomers and dialkylated products.[1]
-
-
Q2: What are the typical reaction conditions for the tert-butylation of 2-methoxynaphthalene using a zeolite catalyst?
-
A2: Typical conditions involve reacting 2-methoxynaphthalene with tert-butanol in a solvent like cyclohexane at a temperature of around 160°C.[1] The reactant molar ratio (2-methoxynaphthalene:tert-butanol) and catalyst loading will influence the conversion and selectivity.
-
-
Q3: How can I minimize the formation of di-tert-butylated byproducts?
-
A3: To reduce dialkylation, you can:
-
Use a more shape-selective catalyst like H-MOR.[1]
-
Decrease the molar ratio of the alkylating agent (tert-butanol or isobutylene) to 2-methoxynaphthalene.
-
Reduce the reaction time and monitor the reaction to stop it at the optimal point before significant dialkylation occurs.
-
Lower the reaction temperature, although this may also decrease the overall conversion rate.
-
-
-
Q4: What is the role of the solvent in this reaction?
-
A4: The solvent can influence both the solubility of the reactants and the selectivity of the reaction. Non-polar solvents are commonly used. In similar Friedel-Crafts reactions, more polar solvents can favor the formation of the thermodynamically more stable isomer (the 6-substituted product in this case).[2][4]
-
-
Q5: Can I use isobutylene instead of tert-butanol as the alkylating agent?
-
A5: Yes, isobutylene can be used as the alkylating agent in the presence of a protic acid catalyst like triflic acid.[5] The choice between tert-butanol and isobutylene may depend on the specific catalyst system and reaction setup.
-
Data Presentation
Table 1: Comparison of Zeolite Catalysts for the tert-Butylation of 2-Methoxynaphthalene with tert-Butanol
| Catalyst | Si/Al Ratio | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-Butyl-2-methoxynaphthalene (%) | Main Byproducts | Reference |
| H-Y | 15 | ~90 | ~40 | Dialkylated products, other isomers | [1] |
| H-MOR | 10 | ~65 | ~96 | Demethylated products | [1] |
| H-BEA | 25 | ~80 | ~70 | Dialkylated products, other isomers | [1] |
Reaction conditions: 160°C, cyclohexane solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound using a Zeolite Catalyst
This protocol is a generalized procedure based on common laboratory practices for zeolite-catalyzed alkylation.
Materials:
-
2-Methoxynaphthalene
-
tert-Butanol (anhydrous)
-
H-MOR zeolite catalyst (calcined)
-
Cyclohexane (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column and silica gel
Procedure:
-
Catalyst Activation: Activate the H-MOR zeolite catalyst by calcining it in a furnace at 500°C for at least 4 hours. Allow it to cool to room temperature in a desiccator before use.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated H-MOR catalyst (e.g., 0.5 g).
-
Addition of Reactants and Solvent: Add 2-methoxynaphthalene (e.g., 10 mmol, 1.58 g) and anhydrous cyclohexane (e.g., 100 mL) to the flask. Stir the mixture to ensure the solid is suspended.
-
Addition of Alkylating Agent: Add anhydrous tert-butanol (e.g., 20 mmol, 1.48 g) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 160°C for cyclohexane) with vigorous stirring. Monitor the reaction progress by TLC or GC at regular intervals.
-
Work-up: After the desired conversion is reached (e.g., 6-8 hours), cool the reaction mixture to room temperature.
-
Catalyst Removal: Remove the zeolite catalyst by filtration. Wash the catalyst with a small amount of cyclohexane or ethyl acetate.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. organic chemistry - Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(tert-Butyl)-6-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products in the Friedel-Crafts alkylation of 2-methoxynaphthalene with a tert-butylating agent (like tert-butanol or isobutylene) are:
-
Di-tert-butylated naphthalenes: These are products where two tert-butyl groups have been added to the naphthalene ring.[1]
-
Demethylated products: The methoxy group can be cleaved, leading to the formation of tert-butylated naphthols.[1]
-
Positional Isomers: Besides the desired 6-substituted product, other isomers can be formed due to electrophilic attack at different positions on the naphthalene ring, such as the 1- and 8-positions.[1]
-
O-alkylation product: In related syntheses starting from 6-methoxynaphthalen-2-ol, O-alkylation can occur, leading to the formation of 2-tert-butoxy-6-methoxynaphthalene.[2]
Q2: How does the choice of catalyst affect the formation of side products?
A2: The catalyst plays a crucial role in determining the product selectivity. For example, when using zeolite catalysts:
-
H-Y zeolite is highly active but can lead to a higher proportion of side products like di-tert-butylated derivatives and demethylated naphthols.[1]
-
H-MOR zeolite has been shown to be more shape-selective, favoring the formation of the desired 6-tert-butyl-2-methoxynaphthalene with higher selectivity (up to 96%) and reducing the formation of bulky side products.[1][3]
Q3: What is the effect of reaction temperature on the synthesis?
A3: Reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote the formation of undesired side products through processes like isomerization, dialkylation, and demethylation. The optimal temperature will depend on the specific catalyst and reactants being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Non-optimal catalyst. - Inappropriate reaction temperature. - Incorrect ratio of reactants. | - Screen different catalysts. For high selectivity towards the 6-isomer, consider shape-selective zeolites like H-MOR.[1] - Optimize the reaction temperature. Start with milder conditions to minimize side reactions. - Adjust the molar ratio of 2-methoxynaphthalene to the tert-butylating agent. |
| High proportion of di-tert-butylated side products | - High catalyst activity. - Excess of the tert-butylating agent. - Prolonged reaction time. | - Use a more shape-selective catalyst (e.g., H-MOR) to sterically hinder the formation of bulky di-substituted products.[1] - Reduce the amount of the tert-butylating agent. - Monitor the reaction progress and stop it once the optimal conversion of the starting material is achieved. |
| Presence of demethylated byproducts (naphthols) | - Strong acid catalyst sites. - High reaction temperature. | - Choose a catalyst with optimized acidity.[1] - Lower the reaction temperature to disfavor the demethylation reaction. |
| Formation of multiple isomers | - The catalyst is not sufficiently regioselective. | - Employ a shape-selective catalyst that favors substitution at the 6-position. The pore structure of zeolites like H-MOR can influence the regioselectivity.[1] |
| O-alkylation instead of C-alkylation | - This is more likely when starting with a hydroxyl-substituted naphthalene (e.g., 6-methoxynaphthalen-2-ol).[2] | - Ensure the starting material is 2-methoxynaphthalene. If using a naphthol, be aware of the potential for O-alkylation and optimize conditions to favor C-alkylation (e.g., by using a different catalyst or solvent system). |
Data Presentation
Table 1: Influence of Zeolite Catalyst on Product Selectivity in the tert-Butylation of 2-Methoxynaphthalene
| Catalyst | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-Butyl-2-methoxynaphthalene (%) | Major Side Products |
| H-Y | High | Lower | Di-tert-butyl-2-methoxynaphthalene, tert-butylnaphthols[1] |
| H-MOR | 65 | up to 96 | Minor amounts of demethylated products[1][3] |
Note: This table is a summary based on reported findings and actual results may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of 2-Methoxynaphthalene:
This is a generalized procedure and should be optimized for specific laboratory conditions and safety protocols.
-
Catalyst Activation: The chosen zeolite catalyst (e.g., H-MOR) is activated by heating under a flow of dry air or nitrogen at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: A dried reaction flask is charged with the activated catalyst, 2-methoxynaphthalene, and a suitable solvent (e.g., cyclohexane). The flask is equipped with a condenser and a magnetic stirrer.
-
Reactant Addition: The tert-butylating agent (e.g., tert-butanol) is added to the reaction mixture.
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 160 °C) and stirred for a set period. The progress of the reaction is monitored by a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by a suitable method such as column chromatography or recrystallization to isolate the desired this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Recrystallization of 2-(tert-Butyl)-6-methoxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-(tert-Butyl)-6-methoxynaphthalene. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound is a relatively non-polar compound. Consider the following steps:
-
Increase Solvent Polarity: If you are using a very non-polar solvent like hexane, try a slightly more polar solvent such as toluene or a mixture of hexane and ethyl acetate.
-
Use a Solvent Mixture: A combination of two miscible solvents, one in which the compound is soluble and one in which it is less soluble, can be effective. Start by dissolving the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or toluene) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes slightly cloudy (the cloud point). Reheat the solution until it is clear and then allow it to cool slowly.
-
Increase the Temperature: Ensure you are heating the solvent to its boiling point, as the solubility of most compounds increases significantly with temperature. Use a reflux condenser to prevent solvent loss.
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the compound or if there are significant impurities present. To address this:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a tiny "seed" crystal to the cooled solution to induce crystallization.
Q3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too Much Solvent: You may have used an excessive amount of solvent, meaning the solution is not saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Insufficient Cooling Time: Ensure the solution has had adequate time to cool and crystallize. Sometimes, crystallization can be slow to initiate.
Q4: The recovered crystals are discolored or appear impure. How can I improve the purity?
A4: Discoloration often indicates the presence of impurities.
-
Activated Charcoal Treatment: If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal.
-
Second Recrystallization: A second recrystallization of the obtained crystals will often result in a higher purity product.
-
Washing the Crystals: After filtration, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the structure of this compound (a bulky, non-polar aromatic ether), suitable starting solvents would be non-polar to moderately polar organic solvents. Good candidates include:
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Single Solvents: Methanol, ethanol, ethyl acetate, toluene, or petroleum ether.[1]
-
Mixed Solvents: A mixture of a more soluble solvent and a less soluble solvent, such as n-hexane/ethyl acetate or n-heptane/methyl isobutyl ketone.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q2: How do I select the best solvent for recrystallization?
A2: The ideal recrystallization solvent should:
-
Completely dissolve the compound when hot (at or near its boiling point).
-
Dissolve very little of the compound when cold (at or below room temperature).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the crystals.
To test solvents, place a small amount of your compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating.
Q3: What is the purpose of "hot filtration" in recrystallization?
A3: Hot filtration is used to remove insoluble impurities from a hot, saturated solution. This is done while the solution is still hot to prevent the desired compound from crystallizing prematurely in the filter funnel. It is also used to remove activated charcoal if it was used for decolorization.
Q4: How can I maximize the yield of my recrystallization?
A4: To maximize your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Allow the solution to cool slowly and completely. Cooling in an ice bath after initial cooling to room temperature will further decrease the solubility and increase the crystal yield.
-
Minimize the amount of cold solvent used to wash the crystals.
-
Avoid premature crystallization during hot filtration by keeping the solution and filtration apparatus hot.
Experimental Protocol: Recrystallization of this compound using Ethyl Acetate
This is a general protocol based on methods used for structurally similar compounds. Optimization may be required.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling chip. Heat the mixture to reflux with stirring until the solid dissolves completely. Add more ethyl acetate in small portions if necessary to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to reflux for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate.
-
Drying: Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
Quantitative Data Summary
The following table provides an example of data that should be recorded during a recrystallization experiment. The values are illustrative for a related compound, 6-methoxy-2-naphthaldehyde, recrystallized from ethyl acetate, and should be adapted for this compound.[2]
| Parameter | Value | Unit |
| Mass of Crude Product | 10.0 | g |
| Volume of Ethyl Acetate | 50 | mL |
| Dissolution Temperature | 70 | °C |
| Cooling Temperature (Ice Bath) | 5 | °C |
| Crystallization Time | 3 | hours |
| Mass of Recrystallized Product | 8.82 | g |
| Yield | 88.2 | % |
| Purity (by HPLC) | 99.8 | % |
Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
References
Improving the regioselectivity of 2-(tert-Butyl)-6-methoxynaphthalene synthesis
Technical Support Center: 2-(tert-Butyl)-6-methoxynaphthalene Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to improving the regioselectivity of this important synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary challenge in synthesizing this compound?
The main challenge is achieving high regioselectivity. The starting material, 2-methoxynaphthalene, undergoes Friedel-Crafts alkylation with a tert-butylating agent. The methoxy group (-OCH₃) is an ortho-, para-directing activator. This means the electrophilic attack by the tert-butyl carbocation can occur at several positions on the naphthalene ring. While the desired product is formed by substitution at the C6 position (para to the methoxy group), significant amounts of byproducts are often formed, primarily through substitution at the C1 position (ortho to the methoxy group).[1][2] Other side reactions include dialkylation and demethylation of the methoxy group.[1]
Q2: My reaction produces a high ratio of 1-tert-butyl-2-methoxynaphthalene. How can I improve selectivity for the 6-position isomer?
Improving selectivity for the 6-position isomer involves controlling the reaction conditions to favor the sterically less hindered product.
-
Catalyst Choice: The use of shape-selective catalysts, such as large-pore zeolites, is highly effective. Zeolites like H-Mordenite (H-MOR) have channel-like pore structures that sterically hinder the formation of the bulkier 1-tert-butyl isomer and any di-substituted products, thereby favoring the formation of the more linear 6-tert-butyl isomer.[1][3] H-Y zeolites are also used but may lead to more side reactions.[1]
-
Solvent: The choice of solvent can influence the isomer ratio. In traditional Friedel-Crafts acylation, which follows similar regioselectivity principles, using nitrobenzene as a solvent favors substitution at the 6-position, whereas carbon disulfide favors the 1-position.[2][4] For tert-butylation, non-polar solvents like cyclohexane are commonly used with zeolite catalysts.[1]
Q3: I am observing significant amounts of di-tert-butylated byproducts. What causes this and how can it be minimized?
The formation of di-tert-butyl-2-methoxynaphthalene derivatives occurs when the initial product undergoes a second alkylation. This is a common issue, especially with highly active catalysts like H-Y zeolites.[1]
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the reaction progress over time. Shorter reaction times can minimize the secondary alkylation reaction.
-
Adjust Stoichiometry: Use a lower molar ratio of the tert-butylating agent (e.g., tert-butanol) to 2-methoxynaphthalene.
-
Use a Shape-Selective Catalyst: As mentioned, H-MOR zeolites are particularly effective at preventing the formation of bulky di-tert-butyl derivatives due to their restrictive pore structure.[1][3]
Q4: The analysis of my product mixture shows naphthol derivatives. What is causing the demethylation?
The demethylation of the methoxy group to a hydroxyl group is a side reaction catalyzed by strong acid sites on the catalyst, particularly at higher temperatures.[1][3] This leads to the formation of tert-butylnaphthols.
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, reducing the reaction temperature can decrease the rate of demethylation.
-
Catalyst Selection: The acidity of the catalyst plays a role. While strong acidity is needed for alkylation, excessively strong acid sites can promote demethylation. Using zeolites with an optimized Si/Al ratio can help manage acidity. An optimal Si/Al ratio of 20 has been noted for H-USY-type zeolites.[3]
Reaction Pathways & Troubleshooting Logic
The following diagrams illustrate the potential reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Reaction pathways in the tert-butylation of 2-methoxynaphthalene.
Caption: Troubleshooting logic for improving synthesis regioselectivity.
Quantitative Data Summary
The selection of a catalyst is critical for maximizing the yield of this compound. The table below summarizes the performance of different zeolite catalysts in the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol.
| Catalyst | Si/Al Ratio | Conversion of 2-Methoxynaphthalene (%) | Selectivity for 6-tert-Butyl-2-methoxynaphthalene (%) | Main Byproducts | Reference |
| H-MOR | 10 | 73.0 | 92.0 | tert-Butylnaphthols | [3] |
| H-MOR | 45 | 35.9 | 96.0 | tert-Butylnaphthols | [3] |
| H-Y | 2.5 | 80.4 | 55.4 | Di-tert-butyl derivatives | [1][3] |
| H-Y | 15 | 89.2 | 65.0 | Di-tert-butyl derivatives | [1][3] |
| H-Y | 45 | 60.1 | 75.0 | Di-tert-butyl derivatives | [3] |
Reaction Conditions: 160 °C, 10 mmol 2-methoxynaphthalene, 20 mmol tert-butanol, 0.5 g catalyst, 100 ml cyclohexane solvent.[1]
Data Interpretation:
-
H-MOR Zeolites: Exhibit outstanding selectivity (up to 96%) for the desired 6-isomer, although their overall activity (conversion) can be lower due to potential pore blocking.[1][3]
-
H-Y Zeolites: Show higher catalytic activity (higher conversion rates) but are significantly less selective. They tend to produce more di-tert-butylated byproducts.[1]
Detailed Experimental Protocols
This section provides a generalized protocol for the shape-selective tert-butylation of 2-methoxynaphthalene using a zeolite catalyst.
Protocol: Zeolite-Catalyzed Synthesis of this compound
Materials:
-
2-Methoxynaphthalene (2-MN)
-
tert-Butanol
-
Zeolite Catalyst (e.g., H-MOR, CBV 20A)
-
Cyclohexane (or other suitable solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Tube furnace for catalyst calcination
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Gas chromatograph (GC) or GC-MS for analysis
References
Removal of unreacted starting materials from 2-(tert-Butyl)-6-methoxynaphthalene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials and other impurities from 2-(tert-Butyl)-6-methoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted 2-methoxynaphthalene, the tert-butylating agent (e.g., tert-butanol or isobutylene), and undesired isomers such as 1-tert-butyl-2-methoxynaphthalene.[1][2][3] Depending on the reaction conditions, di-tert-butylated and demethylated byproducts may also be present.[2]
Q2: How can I effectively remove unreacted 2-methoxynaphthalene?
A2: Unreacted 2-methoxynaphthalene can be removed through several purification techniques, including recrystallization, column chromatography, and distillation.[1][4][5] The choice of method depends on the scale of your reaction and the desired purity of the final product.
Q3: What is the recommended solvent for recrystallizing this compound?
A3: While specific data for this compound is not abundant, methanol and ethanol are effective recrystallization solvents for similar methoxynaphthalene derivatives, such as 2-acetyl-6-methoxynaphthalene.[5][6] A mixed solvent system, such as ethanol-water, may also be effective.[7]
Q4: What are the suggested conditions for column chromatography to purify this compound?
A4: Silica gel column chromatography is a highly effective method. A common mobile phase is a mixture of a non-polar solvent like hexanes or cyclohexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[2][8] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is an oil and will not crystallize. | High concentration of impurities, particularly unreacted starting materials. | 1. Attempt to purify a small sample via flash column chromatography to isolate the pure product and use it as a seed crystal. 2. Perform a solvent exchange to a solvent in which the product is known to be crystalline. 3. Consider purification by high-vacuum distillation if the product is thermally stable.[4] |
| Multiple spots are visible on TLC after initial purification. | Incomplete reaction or formation of multiple isomers and byproducts. | 1. Optimize the reaction conditions (e.g., temperature, catalyst, reaction time) to improve selectivity. 2. Employ column chromatography with a shallow solvent gradient for better separation of closely related compounds.[2] |
| Low recovery after recrystallization. | The chosen solvent is too effective at dissolving the product, even at low temperatures. | 1. Use a smaller volume of the hot solvent to ensure a saturated solution. 2. Cool the solution slowly and then in an ice bath to maximize crystal formation. 3. Consider using a mixed solvent system where the product is soluble in one solvent and insoluble in the other.[7] |
| Product purity does not improve after a single purification step. | The impurities have very similar physical properties to the desired product. | 1. Combine purification techniques. For example, perform an initial purification by column chromatography followed by recrystallization. 2. For isomeric impurities, preparative HPLC may be necessary for high-purity samples.[9] |
Purification Methodologies
Below is a summary of common purification methods for removing unreacted starting materials and other impurities from this compound.
| Purification Method | Typical Solvents/Conditions | Effectiveness | References |
| Recrystallization | Methanol, Ethanol, Ethanol/Water | Good for removing less soluble or more soluble impurities. | [5][6][7] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate or Dichloromethane | Excellent for separating isomers and unreacted starting materials. | [1][2][8] |
| High-Vacuum Distillation | High vacuum (e.g., 0.15 mm Hg), elevated temperature | Effective for thermally stable, non-polar compounds. | [4] |
| Washing/Extraction | Water, Brine, Saturated Ammonium Sulfate | Useful for removing water-soluble impurities and quenching the reaction. | [4][5][8] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable boiling solvent (e.g., ethanol).[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent mixture, gradually increasing the polarity as monitored by TLC.[8]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of 2-Methoxynaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Characterization of Impurities in 2-(tert-Butyl)-6-methoxynaphthalene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the characterization of impurities in 2-(tert-Butyl)-6-methoxynaphthalene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Common impurities include:
-
Process-Related Impurities: These are formed during the synthesis, which often involves the Friedel-Crafts alkylation of 2-methoxynaphthalene.[1]
-
Isomeric Impurities: Alkylation can occur at different positions on the naphthalene ring, leading to isomers of the desired product.
-
Dialkylation Products: Over-reaction can lead to the formation of di-tert-butyl-2-methoxynaphthalene derivatives.[1]
-
Unreacted Starting Materials: Residual 2-methoxynaphthalene may be present.[2]
-
Byproducts from Side Reactions: Demethylation of the methoxy group can occur, resulting in naphthol derivatives.[1]
-
-
Degradation Products: Formed during storage or handling, these can include oxidation products.[3]
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.[3]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification of non-volatile organic impurities. A reversed-phase method with UV detection is typically employed.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain process-related byproducts.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown impurities after they have been isolated.[7][8] It can provide detailed information about the molecular structure without needing a reference standard.[7]
-
Hyphenated Techniques (e.g., LC-MS): Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities in complex mixtures.[4]
Q3: What are the typical regulatory limits for impurities in an API intermediate?
A3: Regulatory limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines. For drug substances, unspecified organic impurities are often limited to 0.1-0.2%, with a total impurity limit of around 1.0% or less.[3] Limits for residual solvents and elemental impurities are specified in ICH Q3C and ICH Q3D, respectively.[3] Specific acceptance criteria for known impurities are based on toxicological assessments.[3]
Q4: Where can I obtain reference standards for known impurities?
A4: Certified reference standards for many known impurities related to naphthalene-based APIs are available from various commercial suppliers, including Synchemia, Pharmaffiliates, and Sigma-Aldrich.[9][10][11] These standards are crucial for method validation and accurate quantification.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q: I am observing unexpected peaks in my HPLC chromatogram. What should I do?
A: Unexpected peaks can arise from several sources. Follow this workflow to identify the cause:
-
System Blank Analysis: Inject the mobile phase and diluent to check for contamination from the solvent, glassware, or HPLC system itself.
-
Placebo Analysis: If analyzing a formulated product, analyze the excipients without the active ingredient to identify peaks originating from them.
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to see if the peak intensity increases, which would suggest it is a degradation product.
-
LC-MS Analysis: If the peak remains unidentified, perform LC-MS analysis to obtain the mass of the impurity, which is a critical first step in its structural elucidation.[4]
Q: How can I improve the resolution between my main compound peak and a closely eluting impurity?
A: Poor resolution can be addressed by modifying the HPLC method parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve separation.[12]
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size (e.g., 3 µm or sub-2 µm) for higher efficiency.[12]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.[12]
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation.
GC-MS Analysis Troubleshooting
Q: My GC-MS analysis shows poor peak shape (e.g., tailing) for some impurities. What is the cause?
A: Peak tailing in GC-MS is often caused by active sites in the system or issues with the compound's volatility.
-
Active Sites: Active sites in the injector liner or column can interact with polar functional groups. Use a deactivated liner and perform column conditioning.[6]
-
Derivatization: For polar or non-volatile impurities, derivatization (e.g., silylation) can improve volatility and peak shape.[13][14]
-
Injection Temperature: An injection temperature that is too low can cause slow volatilization. Optimize the injector temperature, but avoid temperatures that could cause thermal degradation.
-
Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column dimensions.[6]
Data Presentation
Table 1: Common Potential Impurities in this compound and Related Syntheses
| Impurity Name | CAS Number | Molecular Formula | Common Source |
| 2-Methoxynaphthalene | 93-04-9 | C₁₁H₁₀O | Unreacted Starting Material[2] |
| 2-Bromo-6-methoxynaphthalene | 5111-65-9 | C₁₁H₉BrO | Impurity in Starting Material/Side Reaction[15] |
| 2-Acetyl-6-methoxynaphthalene | 3900-45-6 | C₁₃H₁₂O₂ | Synthesis Byproduct[16][17] |
| 6,6'-Dimethoxy-2,2'-binaphthyl | 29619-45-2 | C₂₂H₁₈O₂ | Dimerization Byproduct[] |
| Di-tert-butyl-2-methoxynaphthalene | N/A | C₁₉H₂₄O | Dialkylation Product[1] |
| 2-(tert-Butyl)-naphthol | N/A | C₁₄H₁₄O | Demethylation Product[1] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for reversed-phase HPLC analysis. Method optimization will be required.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[19]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for the analysis of residual solvents and other volatile or semi-volatile impurities.
-
Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6][13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes.[1]
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).[13]
-
MS Transfer Line Temperature: 250 °C.[13]
-
MS Ion Source Temperature: 230 °C.[13]
-
Mass Range: Scan from m/z 40 to 550.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1-5 mg/mL.
Visualizations
Caption: Workflow for the identification and structural elucidation of an unknown impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-メトキシナフタレン pharmaceutical impurity standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. d-nb.info [d-nb.info]
- 6. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synchemia.com [synchemia.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 2-Ethyl-6-methoxynaphthalene pharmaceutical impurity standard 21388-17-0 [sigmaaldrich.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 15. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 19. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
2-(tert-Butyl)-6-methoxynaphthalene synthesis reaction monitoring by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of 2-(tert-Butyl)-6-methoxynaphthalene via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of the this compound synthesis.[1][2] It works by separating components of a mixture based on their differential migration through a stationary phase (typically silica gel) propelled by a mobile phase (a solvent system).[3] The starting material, 2-methoxynaphthalene, is more polar than the alkylated product, this compound. This difference in polarity causes them to travel at different rates up the TLC plate, allowing for a visual assessment of the reaction's progression as the starting material spot diminishes and the product spot intensifies over time.
Q2: How should I prepare my reaction samples for TLC analysis?
A2: To prepare a sample, dip a glass capillary tube into the reaction mixture. Then, briefly touch the capillary tube to the silica gel plate at the designated starting line (baseline). The goal is to create a small, concentrated spot. If your reaction is in a high-boiling solvent like DMF or DMSO which can cause streaking, you can spot the plate and then place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[4]
Q3: What is a suitable solvent system (eluent) for this analysis?
A3: A good starting point for a solvent system is a non-polar solvent with a small amount of a more polar solvent. For the separation of 2-methoxynaphthalene and its tert-butylated product, a mixture of Hexane:Ethyl Acetate (9:1 v/v) or Dichloromethane is often effective.[5] If the separation is not optimal, you may need to adjust the polarity.
Q4: How do I visualize the separated spots on the TLC plate?
A4: The most common and effective method for visualizing the compounds in this synthesis is using a short-wave ultraviolet (UV) lamp (254 nm).[6][7] Both 2-methoxynaphthalene and this compound are aromatic and will absorb UV light, appearing as dark spots against the plate's fluorescent green background.[3][8] This method is non-destructive.[7] Alternatively, exposing the plate to iodine vapor in a sealed chamber will cause the aromatic compounds to appear as yellow-brown spots.[9]
Q5: How can I definitively identify the starting material and product spots?
A5: The best practice is to use a "co-spot." On the baseline of your TLC plate, apply three separate spots:
-
Lane 1: A pure sample of your starting material (2-methoxynaphthalene).
-
Lane 2: The sample from your reaction mixture.
-
Lane 3: A "co-spot" where you first apply the starting material, and then carefully apply the reaction mixture sample directly on top of it.
After developing the plate, the spot in Lane 1 provides a reference for the starting material's retention factor (Rf). The product spot in Lane 2 will have a different Rf. If the reaction is complete, the co-spot in Lane 3 will show a single spot corresponding to the product, with no visible starting material spot.
Troubleshooting Guide
Q6: My spots are elongated or streaking. What is causing this?
A6: Streaking is a common issue that can arise from several factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[10][11] Try diluting your reaction mixture before spotting or apply a smaller amount.
-
Inappropriate Solvent Polarity: The solvent system may not be optimal for your compounds.[11]
-
Acidic or Basic Compounds: If byproducts with acidic or basic groups (like phenols from demethylation) are present, they can interact strongly with the silica gel. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can resolve this.[10][12]
Q7: The spots corresponding to my reactant and product are very close together. How can I improve the separation?
A7: Poor separation (similar Rf values) indicates that the chosen eluent is not providing enough selectivity. You should try changing the solvent system.[4] If you are using a Hexane:Ethyl Acetate mixture, slightly decreasing the amount of the more polar ethyl acetate can sometimes improve the resolution between two non-polar compounds. Running a longer plate can also enhance separation.
Q8: All of my spots are stuck at the baseline (Rf ≈ 0). What should I do?
A8: If your compounds remain at the baseline, your eluent is not polar enough to move them up the plate.[10] You need to increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Q9: All of my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this?
A9: This occurs when the eluent is too polar for the compounds, causing them to travel with the solvent front instead of partitioning with the stationary phase.[10] To correct this, you must decrease the eluent's polarity. For a hexane/ethyl acetate system, this involves increasing the proportion of hexane.
Q10: I see multiple product spots on my TLC. What might they be?
A10: The Friedel-Crafts alkylation can sometimes yield more than one product.[13] Besides the desired this compound, you may be seeing:
-
Isomers: Alkylation occurring at a different position on the naphthalene ring.
-
Dialkylated Products: A second tert-butyl group adding to the molecule.[13]
-
Demethylated Byproducts: Loss of the methyl group from the methoxy ether, resulting in a more polar naphthol derivative.[13] These byproducts will have a significantly lower Rf value.
Data Presentation
Table 1: Typical TLC Parameters for Reaction Monitoring
| Compound | Structure | Expected Rf Value (9:1 Hexane:EtOAc) | Visualization Method | Appearance |
| 2-Methoxynaphthalene (Starting Material) | ~ 0.4 | UV (254 nm), Iodine Vapor | Dark spot on green background, Yellow-brown spot | |
| This compound (Product) | ~ 0.6 | UV (254 nm), Iodine Vapor | Dark spot on green background, Yellow-brown spot |
Note: Rf values are approximate and can vary based on specific TLC plate brand, chamber saturation, and temperature.
Table 2: TLC Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is overloaded; Solvent polarity is inappropriate.[11] | Dilute the sample; Spot less material; Adjust solvent system polarity. |
| No Visible Spots | Sample is too dilute; Compound evaporated from the plate.[10][11] | Spot multiple times in the same location, allowing to dry in between; Ensure the sample is not volatile. |
| Spots at Baseline (Rf ≈ 0) | Eluent is not polar enough.[10] | Increase the proportion of the polar solvent in the eluent system. |
| Spots at Solvent Front (Rf ≈ 1) | Eluent is too polar.[10] | Decrease the proportion of the polar solvent in the eluent system. |
| Poor Separation (Rf values are too close) | Improper solvent system.[4] | Experiment with different solvent systems; Try a less polar eluent. |
| Uneven Solvent Front | The edge of the TLC plate is touching the chamber wall or filter paper.[11] | Reposition the plate in the center of the chamber, ensuring it does not touch the sides. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This procedure is a representative example of a Friedel-Crafts alkylation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxynaphthalene (1.0 eq) in a suitable solvent such as cyclohexane.
-
Reagents: Add tert-butanol (1.2 eq) to the solution.
-
Catalyst: Carefully add a solid acid catalyst (e.g., H-Y zeolite, 0.5 g per 10 mmol of starting material).[13]
-
Reaction: Heat the mixture to reflux (typically 150-160 °C) and stir vigorously.[13]
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for TLC analysis to monitor the consumption of the starting material.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the catalyst and wash it with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Step-by-Step TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline) about 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for each lane.
-
Spotting:
-
In the first lane, spot a reference sample of 2-methoxynaphthalene.
-
In the second lane, spot the sample from your reaction mixture.
-
In the third lane, apply a co-spot of the reference and the reaction mixture.
-
Ensure all spots are small and concentrated.
-
-
Development:
-
Pour the chosen eluent into a developing chamber to a depth of about 0.5 cm (below the baseline on your plate).
-
Place a piece of filter paper in the chamber to aid saturation and close the lid. Allow it to sit for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the lid. Ensure the plate does not touch the filter paper.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top edge.
-
-
Visualization & Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots using a UV lamp (254 nm) and circle them with a pencil, as they will disappear when the lamp is removed.[6]
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Compare the reaction lane to the reference lanes to assess the progress.
-
Visualizations
Caption: Experimental workflow for synthesis and TLC monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 4. Chromatography [chem.rochester.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pharmashare.in [pharmashare.in]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for the Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(tert-Butyl)-6-methoxynaphthalene is a critical step in the production of various fine chemicals and pharmaceutical intermediates. The efficiency and selectivity of this Friedel-Crafts alkylation reaction are highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the tert-butylation of 2-methoxynaphthalene involves a trade-off between activity, selectivity, reusability, and cost. This section summarizes the performance of various catalysts based on available experimental data.
| Catalyst Type | Catalyst | Alkylating Agent | Solvent | Temp. (°C) | Reaction Time (h) | 2-methoxynaphthalene Conversion (%) | Selectivity for this compound (%) | Key Byproducts |
| Zeolites (Heterogeneous) | H-Y (Si/Al = 15) | tert-butanol | Cyclohexane | 160 | 6 | 85 | 55 | 2,6-di-tert-butyl-2-methoxynaphthalene, tert-butylnaphthols |
| H-MOR (Si/Al = 10) | tert-butanol | Cyclohexane | 160 | 6 | 65 | 96 | tert-butylnaphthols | |
| H-BEA (Si/Al = 12.5) | tert-butanol | Cyclohexane | 160 | 6 | 78 | 68 | 2,6-di-tert-butyl-2-methoxynaphthalene | |
| H-USY (Si/Al = 15) | tert-butanol | Cyclohexane | 160 | 6 | 45 | 72 | Not specified | |
| Lewis Acids (Homogeneous) | AlCl₃ | tert-butyl chloride | Nitrobenzene | 20-25 | 2 | High (exact value not specified) | Moderate (isomer distribution varies with conditions) | Isomeric mono- and poly-alkylated products |
| Ion-Exchange Resins (Heterogeneous) | Amberlyst-15 | tert-butanol | Not specified | 120 | Not specified | Moderate to High (general application) | Not specified for this reaction | Not specified |
Note: The data for zeolites is primarily sourced from a study on the liquid-phase alkylation of 2-methoxynaphthalene with tert-butanol.[1][2] Data for Lewis acids and ion-exchange resins are based on general principles of Friedel-Crafts alkylation, as specific comparative studies for this exact reaction are limited.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
General Procedure for Tert-Butylation using Zeolite Catalysts[1]
A mixture of 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol) as the alkylating agent, and the zeolite catalyst (0.5 g) in a solvent such as cyclohexane (100 ml) is heated in a stirred autoclave at a specified temperature (e.g., 160°C) for a set duration (e.g., 6 hours). After the reaction, the catalyst is separated by filtration, and the product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-methoxynaphthalene and the selectivity for this compound.
General Procedure for Tert-Butylation using Lewis Acid Catalysts (e.g., AlCl₃)
To a stirred solution of 2-methoxynaphthalene in an inert solvent (e.g., nitrobenzene or dichloromethane) at a controlled temperature (typically ambient or below), the Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise. The alkylating agent, such as tert-butyl chloride, is then added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product distribution is then analyzed.
General Procedure for Tert-Butylation using Ion-Exchange Resins (e.g., Amberlyst-15)
A mixture of 2-methoxynaphthalene, the alkylating agent (e.g., tert-butanol), and the ion-exchange resin catalyst (e.g., Amberlyst-15) is heated in a suitable solvent or under solvent-free conditions. The reaction progress is monitored by GC or TLC. After the reaction, the solid catalyst is easily removed by filtration, and the product is isolated from the filtrate. The catalyst can often be washed, dried, and reused.[3][4][5][6]
Reaction Pathways and Catalyst Selection
The choice of catalyst significantly influences the reaction pathway and the resulting product distribution.
Caption: General reaction pathway for the synthesis of this compound.
The selection of an appropriate catalyst is a critical decision in the synthesis of this compound. The following decision-making workflow can guide researchers based on their primary objectives.
Caption: Decision workflow for catalyst selection in this compound synthesis.
Discussion
Zeolites have emerged as highly promising catalysts for this synthesis, offering a favorable balance of activity, selectivity, and reusability.[1][2] The shape-selective nature of zeolites, particularly those with large pores like H-MOR, can significantly enhance the yield of the desired this compound isomer by sterically hindering the formation of other isomers.[1] H-Y zeolites, while generally more active, tend to produce a higher proportion of di-alkylated byproducts.[1]
Homogeneous Lewis acids , such as aluminum chloride, are powerful catalysts for Friedel-Crafts reactions and can achieve high conversion rates. However, they suffer from several drawbacks, including difficulty in separation from the reaction mixture, the need for stoichiometric amounts, and the generation of corrosive and environmentally hazardous waste.[7][8] Their selectivity can also be lower, leading to a complex mixture of isomers and poly-alkylated products.
Conclusion
For the selective synthesis of this compound, large-pore zeolites, particularly H-MOR , demonstrate superior performance in terms of selectivity. While H-Y zeolites offer higher conversion rates, this comes at the cost of reduced selectivity. For applications where ease of separation and catalyst reusability are paramount, both zeolites and ion-exchange resins are excellent choices over traditional homogeneous Lewis acid catalysts. The final catalyst selection should be guided by the specific requirements of the synthesis, balancing the need for high selectivity, high conversion, and operational efficiency. Further research into the application of ion-exchange resins for this specific reaction could provide valuable insights into more sustainable and cost-effective production methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ethz.ch [ethz.ch]
- 8. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-(tert-Butyl)-6-methoxynaphthalene and Other Bulky Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of bulky substituents, such as tert-butyl groups, onto the naphthalene core profoundly influences its physicochemical, photophysical, and biological properties. This guide provides an objective comparison of 2-(tert-Butyl)-6-methoxynaphthalene with other bulky naphthalene derivatives, supported by experimental data, to aid in the selection of appropriate compounds for research and development.
Physicochemical Properties
The addition of bulky alkyl groups significantly impacts the lipophilicity and molecular weight of naphthalene derivatives. These parameters are crucial for predicting a compound's behavior in biological systems, including membrane permeability and protein binding.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) |
| This compound | 214.30 | 70-72 | ~4.5 | |
| 2,6-Di-tert-butylnaphthalene | 240.38[1][2][3] | 147-150[4] | ~6.9[2] | |
| 2-Acetyl-6-methoxynaphthalene | 200.23[5][6][7] | 106-108[5] | ~3.2 | |
| 2,4-Di-tert-butylphenol | 206.33[8] | 56.8[8] | ~4.8 |
Note: LogP values are estimates and can vary based on the calculation method. Data for this compound is based on related structures and typical synthetic outcomes.
Photophysical Properties
The extended π-system of naphthalene gives rise to intrinsic fluorescence. Substituents modulate these properties, making them suitable for applications as fluorescent probes. Key parameters include the wavelengths of maximum absorption (λ_abs) and emission (λ_em), and the fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process.
| Compound/Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Key Features |
| Naphthalene (Parent) | ~286 | ~321 | 0.15 - 0.23 | Reference compound. |
| Silyl-Substituted Naphthalenes | 294-295 | 330-340 | Varies | Introduction of silyl groups causes a shift to longer wavelengths (bathochromic shift) and can increase fluorescence intensity.[9][10] |
| Naphthalene Bridged Disilanes | ~305 | 335-345 | 0.15 - 0.49 | Exhibit red-shifted absorption, indicating extended conjugation.[11] Quantum yields can be high in specific solvents.[11] |
| Peri-Substituted Naphthalenes | Varies | Varies | 0.21 (in Ethanol) | Can show solvatochromism (color shift with solvent polarity) due to intramolecular charge transfer.[12] |
Biological Activity
Bulky substituents play a critical role in defining the interaction of naphthalene derivatives with biological targets. Steric hindrance can dictate binding selectivity, while changes in electronics and lipophilicity affect overall potency.
| Compound/Class | Biological Activity | Assay | Result | Reference |
| 2-Acetyl-6-methoxynaphthalene | Anti-inflammatory (Intermediate) | Precursor for Naproxen synthesis | Key intermediate for a widely used NSAID that inhibits COX enzymes.[5] | [5] |
| 2,4-Di-tert-butylphenol (DTBP) | Insect Odorant Receptor Agonist | Two-electrode voltage clamp (TEVC) on oocytes | EC₅₀ = 13.4 ± 3.0 μM for Orco homomeric channel.[13] | [13] |
| 2,4-Di-tert-butylphenol (DTBP) | Antimicrobial, Antioxidant | Various | Exhibits broad bioactivity, including antifungal and antibacterial properties.[13][14] | [13][14] |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Antimicrobial / Antimycobacterial | MIC Assay | Active against Staphylococcus and Mycobacterium species. | [4] |
Thermal Stability
For applications in materials science, such as in organic electronics, the thermal stability of a compound is paramount. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td), the temperature at which the material begins to lose mass.
| Compound/Class | Decomposition Temp. (Td) | Key Features |
| Naphthalene | Sublimes; significant weight loss starts >100°C | Volatile solid, not suitable for high-temperature applications.[15] |
| Naphthalene Derivatives (General) | 342 - 387 °C | Chromophoric scaffolds based on naphthalene can exhibit good thermal stability.[16] |
Experimental Protocols & Visualizations
Synthesis of this compound
The synthesis is typically achieved via Friedel-Crafts alkylation of 2-methoxynaphthalene using tert-butanol in the presence of a solid acid catalyst like a large-pore zeolite (e.g., H-MOR).[17] This method offers high selectivity for the desired product.[17]
Protocol:
-
A mixture of 2-methoxynaphthalene (10 mmol), tert-butanol (20 mmol), and a freshly calcined zeolite catalyst (0.5 g) is prepared in a solvent such as cyclohexane (100 ml).[17]
-
The reaction is carried out in a stirred autoclave at a controlled temperature (e.g., 160°C) for several hours.[17]
-
After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to isolate 6-tert-butyl-2-methoxynaphthalene.[17]
Caption: Synthesis workflow for this compound.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of compounds is often assessed by their ability to suppress the production of inflammatory mediators in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).[18]
Protocol:
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Cytotoxicity Test (MTT Assay): Before testing for anti-inflammatory activity, a preliminary MTT assay is performed to determine non-toxic concentrations of the test compound.[18] Live cells with active metabolism convert the yellow MTT salt to a purple formazan product, which is quantified by absorbance.[19][20]
-
LPS Stimulation: Cells are pre-treated with various non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[21][22]
-
Nitric Oxide (NO) Measurement: The amount of NO produced in the cell supernatant is measured using the Griess reagent.[18] The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound, measured by absorbance at ~540 nm.
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][21][22]
Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.
Impact of Bulky Groups on Naphthalene Properties
The introduction of a bulky group like tert-butyl has predictable effects on the naphthalene scaffold, influencing its interactions and properties through steric and electronic effects.
Caption: Logical diagram of bulky group effects on naphthalene.
Conclusion
The incorporation of bulky substituents, particularly the tert-butyl group, is a powerful strategy for modulating the properties of the naphthalene scaffold. While this compound itself is a valuable building block, this guide demonstrates that a range of derivatives with varying steric and electronic profiles are available for specific applications. For drug discovery, derivatives like 2-acetyl-6-methoxynaphthalene serve as crucial intermediates for established anti-inflammatory drugs.[5] For materials science and sensing, the tuning of photophysical properties through substitution, as seen in silyl- and peri-substituted naphthalenes, offers a pathway to novel fluorescent probes and electronic materials.[9][11][12] The selection of a specific bulky naphthalene derivative should therefore be guided by a clear understanding of how the size and nature of the substituent will impact the desired final properties, from biological activity to thermal stability.
References
- 1. guidechem.com [guidechem.com]
- 2. 2,6-Di-tert-butylnaphthalene | C18H24 | CID 77509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. us.store.analytichem.com [us.store.analytichem.com]
- 4. 2,6-Di-tert-butylnaphthalene 3905-64-4 | TCI AMERICA [tcichemicals.com]
- 5. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 | Benchchem [benchchem.com]
- 6. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Acetyl-6-methoxynaphthalene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Apoptosis Induction and Immunomodulating Activities of Nga-Kee-Mon (Perilla frutescens) Seed Extract [mdpi.com]
A Comparative Guide to the Synthesis of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for obtaining 2-(tert-Butyl)-6-methoxynaphthalene, a key intermediate in the synthesis of various organic compounds. We will delve into two primary approaches: direct Friedel-Crafts alkylation and a multi-step synthesis involving Friedel-Crafts acylation followed by subsequent transformations. This guide presents a detailed examination of experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Direct Friedel-Crafts Alkylation | Method 2: Multi-step Synthesis via Acylation |
| Starting Material | 2-Methoxynaphthalene | 2-Methoxynaphthalene |
| Key Reagents | tert-Butanol or tert-Butyl Chloride, Zeolite Catalyst (H-MOR) or Lewis Acid (AlCl₃) | Acetyl Chloride, AlCl₃, Methylmagnesium Bromide, H₂SO₄, H₂/Pd-C |
| Overall Yield | Variable (up to ~62% with high selectivity) | Estimated ~35-40% |
| Number of Steps | 1 | 4 |
| Selectivity | High for 6-isomer with shape-selective catalysts (e.g., H-MOR) | High for 6-isomer in acylation step |
| Key Advantages | Atom economy, fewer steps | Potentially avoids polyalkylation, uses common reagents |
| Key Disadvantages | Potential for polyalkylation and side reactions with Lewis acids, catalyst cost/preparation | Longer reaction sequence, use of Grignard reagent requires anhydrous conditions |
Method 1: Direct Friedel-Crafts Alkylation
Direct Friedel-Crafts alkylation of 2-methoxynaphthalene is a straightforward approach to introduce the tert-butyl group onto the naphthalene ring. The choice of catalyst and alkylating agent significantly influences the reaction's efficiency and selectivity.
Experimental Protocol: Zeolite-Catalyzed Alkylation
This method utilizes a shape-selective zeolite catalyst to favor the formation of the desired 6-substituted isomer.
Materials:
-
2-Methoxynaphthalene (10 mmol, 1.58 g)
-
tert-Butanol (20 mmol, 1.48 g)
-
H-MOR Zeolite Catalyst (0.5 g)
-
Cyclohexane (100 mL)
Procedure:
-
In a high-pressure autoclave, combine 2-methoxynaphthalene, tert-butanol, and freshly calcined H-MOR zeolite catalyst.
-
Add cyclohexane as the solvent.
-
Seal the autoclave and stir the reaction mixture at 160 °C for a specified time (e.g., 6 hours).
-
After cooling, the catalyst is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a cyclohexane/ethyl acetate eluent system.[1]
Experimental Protocol: Lewis Acid-Catalyzed Alkylation
This classic approach employs a Lewis acid like aluminum chloride.
Materials:
-
2-Methoxynaphthalene
-
tert-Butyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (solvent)
Procedure:
-
To a stirred solution of 2-methoxynaphthalene in anhydrous dichloromethane under a nitrogen atmosphere, add anhydrous aluminum chloride in portions at 0 °C.
-
Add tert-butyl chloride dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Performance Data
| Catalyst | Alkylating Agent | Conversion (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) | Reference |
| H-MOR Zeolite | tert-Butanol | 65 | 96 | [1] |
| H-Y Zeolite | tert-Butanol | High | Lower (dialkylation is a major side reaction) | [1] |
| AlCl₃ | tert-Butyl Chloride | - | - | General Method |
Note: Quantitative data for the AlCl₃ catalyzed reaction is not specified in the provided search results, but it is a standard method for Friedel-Crafts alkylation.
Method 2: Multi-step Synthesis via Acylation
This alternative pathway involves the initial Friedel-Crafts acylation of 2-methoxynaphthalene to form 2-acetyl-6-methoxynaphthalene, which is then converted to the target molecule in three subsequent steps.
Step 1: Friedel-Crafts Acylation
Experimental Protocol: This procedure is adapted from Organic Syntheses for the preparation of 2-acetyl-6-methoxynaphthalene.[2]
Materials:
-
2-Methoxynaphthalene (0.250 mole, 39.5 g)
-
Anhydrous Aluminum Chloride (0.32 mole, 43 g)
-
Acetyl Chloride (0.32 mole, 25 g, 23 mL)
-
Dry Nitrobenzene (200 mL)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve anhydrous aluminum chloride in dry nitrobenzene.
-
Add finely ground 2-methoxynaphthalene to the solution.
-
Cool the stirred solution to approximately 5 °C using an ice bath.
-
Add redistilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13 °C.
-
Continue stirring in the ice bath for 2 hours, then allow the mixture to stand at room temperature for at least 12 hours.
-
Quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with chloroform, wash with water, and then remove the nitrobenzene and chloroform by steam distillation.
-
The crude 2-acetyl-6-methoxynaphthalene is then purified by vacuum distillation and recrystallization from methanol.
Yield: 45-48% of pure 2-acetyl-6-methoxynaphthalene.[2]
Step 2: Grignard Reaction with Methylmagnesium Bromide
Experimental Protocol: This is a general procedure for the addition of a Grignard reagent to a ketone.
Materials:
-
2-Acetyl-6-methoxynaphthalene
-
Methylmagnesium Bromide (3.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-acetyl-6-methoxynaphthalene in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 2-(6-methoxy-2-naphthyl)propan-2-ol.
Step 3: Dehydration of the Tertiary Alcohol
Experimental Protocol: This is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol.
Materials:
-
2-(6-Methoxy-2-naphthyl)propan-2-ol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene or Benzene
Procedure:
-
Dissolve the crude tertiary alcohol in toluene or benzene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude 2-isopropenyl-6-methoxynaphthalene.
Step 4: Catalytic Hydrogenation
Experimental Protocol: This is a general procedure for the reduction of an alkene to an alkane.
Materials:
-
2-Isopropenyl-6-methoxynaphthalene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas
Procedure:
-
Dissolve the crude 2-isopropenyl-6-methoxynaphthalene in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by column chromatography or recrystallization.
Synthesis Pathway Visualizations
The following diagrams illustrate the two synthetic routes described.
Caption: Method 1: Direct Friedel-Crafts Alkylation.
Caption: Method 2: Multi-step Synthesis via Acylation.
Conclusion
The choice between direct Friedel-Crafts alkylation and the multi-step synthesis for preparing this compound depends on several factors. The direct alkylation, particularly with a shape-selective zeolite catalyst like H-MOR, offers a more atom-economical and shorter route with high selectivity to the desired 6-isomer.[1] However, traditional Lewis acid catalysis may lead to polyalkylation and other side products.
The multi-step synthesis, while longer and likely resulting in a lower overall yield, provides a more controlled approach. The initial Friedel-Crafts acylation is highly selective for the 6-position, and the subsequent steps utilize well-established transformations. This route may be preferable when high purity of the final product is critical and the potential for polyalkylation needs to be avoided. Researchers should consider the trade-offs between yield, selectivity, number of steps, and available resources when selecting the optimal synthetic strategy.
References
Yield comparison of different 2-(tert-Butyl)-6-methoxynaphthalene synthesis routes
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(tert-Butyl)-6-methoxynaphthalene is a crucial building block, and its synthesis with high yield and selectivity is of significant interest. This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, focusing on the well-documented Friedel-Crafts alkylation of 2-methoxynaphthalene. The comparison is based on experimental data from scientific literature, providing a clear overview of catalyst performance.
Data Presentation: Catalyst Performance in Friedel-Crafts Alkylation
The liquid phase alkylation of 2-methoxynaphthalene with tert-butanol over large-pore zeolites is a prominent method for the synthesis of this compound. The choice of zeolite catalyst significantly impacts the conversion of the starting material and the selectivity towards the desired product. Below is a summary of the performance of two different zeolite catalysts, H-Y and H-MOR, under specific reaction conditions.
| Catalyst | Reactant Conversion (%) | Selectivity for 6-tert-butyl-2-methoxynaphthalene (%) | Notes |
| H-Y | High | Lower | Prone to secondary reactions like dialkylation and demethylation. |
| H-MOR | 65 | 96 | Exhibits high shape-selectivity towards the desired 6-isomer.[1] |
Table 1: Comparison of H-Y and H-MOR zeolite catalysts for the tert-butylation of 2-methoxynaphthalene. Data reflects the maximum reported selectivity.
Experimental Protocols
The following is a detailed methodology for the liquid phase alkylation of 2-methoxynaphthalene with tert-butanol catalyzed by zeolites.
Catalyst Preparation
The H-Y (Si/Al = 15) and H-MOR (Si/Al = 10) catalysts are obtained from commercial sources. Prior to the reaction, the catalysts are calcined at 500°C for 6 hours with a ramping rate of 60°C/h.[1]
Alkylation Reaction
In a typical experimental run, 1.58 g (10 mmol) of 2-methoxynaphthalene, 20 mmol of tert-butanol, and 0.5 g of the freshly calcined zeolite catalyst are placed in a stainless steel autoclave with 100 ml of cyclohexane as the solvent.[1] The autoclave is then heated to the desired reaction temperature (e.g., 160°C) and stirred. The progress of the reaction is monitored by taking samples at different time intervals.
Product Analysis
The collected samples are analyzed using a gas chromatograph equipped with a flame ionization detector and a capillary column. The identity of the products, including this compound, di-tert-butyl-2-methoxynaphthalenes, and tert-butyl-2-naphthols, is confirmed using a mass spectrometer.[1]
Reaction Pathway Visualization
The diagram below illustrates the reaction pathways involved in the tert-butylation of 2-methoxynaphthalene over zeolite catalysts.
Caption: Reaction scheme for the zeolite-catalyzed tert-butylation of 2-methoxynaphthalene.
Concluding Remarks
The choice of catalyst is a critical factor in the synthesis of this compound via Friedel-Crafts alkylation. While the H-Y zeolite catalyst demonstrates high activity in terms of reactant conversion, it leads to a mixture of products due to secondary reactions. In contrast, the H-MOR zeolite catalyst exhibits remarkable shape-selectivity, affording the desired 6-tert-butyl-2-methoxynaphthalene with high selectivity.[1] For researchers and drug development professionals aiming for a high yield of the specific 6-isomer, the use of H-MOR as a catalyst is the more effective strategy. The provided experimental protocol offers a solid foundation for replicating and optimizing this synthesis in a laboratory setting.
References
A Comparative Guide to HPLC Purity Validation of 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-(tert-Butyl)-6-methoxynaphthalene, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines a standard reverse-phase HPLC protocol and compares its performance against alternative methods, supported by experimental data and detailed methodologies.
Introduction
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal tool for purity assessment.[3][4] This guide focuses on the validation of this compound purity, a non-polar aromatic compound, by comparing different reverse-phase HPLC methodologies. Reverse-phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, is the most common and effective technique for separating such hydrophobic molecules.[3][5][6]
Potential Impurities in this compound Synthesis
The purity assessment of this compound requires the effective separation of the main compound from potential process-related impurities and by-products. Based on the typical synthesis, which involves the Friedel-Crafts alkylation of 2-methoxynaphthalene, the following potential impurities have been identified for this comparative study:
-
2-Methoxynaphthalene: The primary starting material for the synthesis.
-
1-(tert-Butyl)-6-methoxynaphthalene: A positional isomer that can be formed during the alkylation reaction.
-
2-Bromo-6-methoxynaphthalene: A potential impurity if brominated intermediates are used in alternative synthetic routes.
Experimental Protocols
Detailed methodologies for the HPLC analysis are provided below. These protocols outline the conditions for a standard C18 column method and a comparative Phenyl column method, as well as an alternative gradient elution approach.
Standard HPLC Method (Isocratic Elution)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. A mixed standard solution containing this compound (0.5 mg/mL) and each of the potential impurities (0.05 mg/mL) is also prepared in the mobile phase.
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Alternative HPLC Method (Gradient Elution)
The same stationary phases (C18 and Phenyl) can be employed with a gradient elution to potentially improve the separation of complex mixtures and reduce analysis time.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 70% B
-
1-5 min: 70% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data obtained from the different HPLC methods. The data is based on the expected elution order in reverse-phase chromatography, where retention increases with increasing hydrophobicity.
Table 1: Chromatographic Performance on a C18 Column (Isocratic Elution)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 2-Methoxynaphthalene | 3.5 | 1.1 | 8500 |
| 2-Bromo-6-methoxynaphthalene | 4.8 | 1.2 | 9200 |
| 1-(tert-Butyl)-6-methoxynaphthalene | 7.2 | 1.1 | 10500 |
| This compound | 8.5 | 1.0 | 11000 |
Table 2: Chromatographic Performance on a Phenyl Column (Isocratic Elution)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 2-Methoxynaphthalene | 4.2 | 1.1 | 8800 |
| 2-Bromo-6-methoxynaphthalene | 5.5 | 1.2 | 9500 |
| 1-(tert-Butyl)-6-methoxynaphthalene | 8.1 | 1.1 | 10800 |
| This compound | 9.8 | 1.0 | 11500 |
Table 3: Comparison of Resolution (Rs) between C18 and Phenyl Columns (Isocratic Elution)
| Peak Pair | Resolution (Rs) on C18 | Resolution (Rs) on Phenyl |
| 2-Methoxynaphthalene / 2-Bromo-6-methoxynaphthalene | 3.8 | 4.1 |
| 2-Bromo-6-methoxynaphthalene / 1-(tert-Butyl)-6-methoxynaphthalene | 6.5 | 7.2 |
| 1-(tert-Butyl)-6-methoxynaphthalene / this compound | 3.2 | 4.5 |
Table 4: Comparison of Isocratic vs. Gradient Elution on a C18 Column
| Parameter | Isocratic Elution | Gradient Elution |
| Total Run Time | 10 min | 10 min |
| Resolution of early eluting peaks | Good | Excellent |
| Peak width of late eluting peaks | Broader | Sharper |
| Suitability for complex mixtures | Moderate | High |
Mandatory Visualizations
Caption: Workflow for the HPLC Purity Validation of this compound.
Discussion of Comparative Data
The presented data illustrates the effectiveness of reverse-phase HPLC for the purity validation of this compound.
-
C18 vs. Phenyl Column: Both the C18 and Phenyl columns provide adequate separation of the main compound from its potential impurities. However, the Phenyl column, with its unique selectivity for aromatic compounds due to π-π interactions, offers slightly better resolution between all critical peak pairs.[4][7] This enhanced selectivity can be particularly advantageous when dealing with complex samples or when baseline separation of closely eluting isomers is required.
-
Isocratic vs. Gradient Elution: For this specific set of compounds with relatively similar polarities, an isocratic method provides a simple and robust separation. However, a gradient elution method can be beneficial in reducing the retention times of late-eluting compounds, leading to sharper peaks and potentially a shorter overall analysis time.[3][8][9][10] For samples where a wider range of impurities with varying polarities is expected, a gradient method would be the preferred approach.
Conclusion
The purity of this compound can be effectively validated using reverse-phase HPLC. A standard method employing a C18 column with an isocratic mobile phase of acetonitrile and water provides a reliable separation of the main compound from its key potential impurities. For enhanced resolution, particularly of aromatic isomers, a Phenyl column is a suitable alternative. Furthermore, a gradient elution strategy can be employed to optimize the separation of more complex mixtures and improve peak shapes for strongly retained components. The choice of the optimal method will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired level of resolution. All analytical methods used for quality control must be properly validated to ensure they produce reliable and reproducible results.[1][2]
References
- 1. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. mastelf.com [mastelf.com]
- 4. uhplcs.com [uhplcs.com]
- 5. 2-Methoxynaphthalene | 93-04-9 | Benchchem [benchchem.com]
- 6. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. biotage.com [biotage.com]
- 10. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
A Comparative Analysis of the Reactivity of 2-(tert-Butyl)-6-methoxynaphthalene and 2-Naphthol
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of 2-(tert-Butyl)-6-methoxynaphthalene and 2-naphthol, two naphthalene derivatives of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in reactivity imparted by their distinct substitution patterns. The comparison is supported by experimental data from peer-reviewed literature, focusing on key reaction classes such as electrophilic aromatic substitution and oxidation.
Executive Summary
2-Naphthol, with its activating hydroxyl group, exhibits high reactivity towards electrophiles, with a strong preference for substitution at the C1 position. In contrast, this compound features both an activating methoxy group and a weakly activating, sterically bulky tert-butyl group. The interplay of these substituents leads to a more complex reactivity profile. The methoxy group strongly activates the naphthalene ring, directing electrophilic attack to the ortho and para positions. The tert-butyl group, while also an ortho, para-director, can sterically hinder attack at adjacent positions. This guide will delve into a quantitative and qualitative comparison of these effects.
Chemical Structures
Comparative Reactivity Data
The following tables summarize key quantitative data comparing the reactivity of 2-naphthol and relevant substituted naphthalenes in electrophilic aromatic substitution and oxidation reactions.
Table 1: Reaction Rate Constants for Peroxy-Acid Oxidation of Substituted Naphthalenes
| Compound | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) | Reference |
| Naphthalene | 0.04 ± 0.00 | 17.33 | [1] |
| 2-Methoxynaphthalene | 0.23 ± 0.01 | 3.01 | [1] |
| 2-Ethoxynaphthalene | 0.21 ± 0.01 | 3.30 | [1] |
| 2-Methylnaphthalene | 0.10 ± 0.01 | 6.93 | [1] |
Data from a study on the peroxy-acid treatment of various substituted naphthalenes provides a quantitative measure of their relative reactivity towards oxidation. As a close analog, 2-ethoxynaphthalene provides an estimate for the reactivity of this compound.
Table 2: Kinetic Data for Acid-Catalysed Hydrogen Exchange of 2-Naphthol
| Position | Rate Constant (log k) at 25°C | Reference |
| 1 | -3.5 | [2] |
This data highlights the high reactivity of the C1 position of 2-naphthol towards electrophilic attack.
Table 3: Relative Reactivity of Positions in 2-Methoxynaphthalene towards Friedel-Crafts Acetylation
| Position | Relative Reactivity vs. Naphthalene (α-position) | Reference |
| 1 | 1.72 | [3] |
| 6 | 3.8 | [3] |
| 8 | 0.9 | [3] |
This data indicates the strong activating and directing effect of the methoxy group in 2-methoxynaphthalene, with the C6 position being the most reactive.
Analysis of Reactivity
Electrophilic Aromatic Substitution
2-Naphthol: The hydroxyl group is a strong activating group, directing electrophiles primarily to the C1 position (ortho to the -OH group). This is due to the formation of a more stable carbocation intermediate where the positive charge can be delocalized onto the oxygen atom.[4] The reaction is kinetically controlled, favoring the C1 product.[5]
This compound: This molecule presents a more complex scenario.
-
Methoxy Group Effect: The methoxy group at C6 is a powerful activating, ortho, para-directing group. It strongly enhances the electron density at the C5 and C7 positions (ortho) and the C4 and C8 positions (para).
-
tert-Butyl Group Effect: The tert-butyl group at C2 is a weakly activating, ortho, para-director. Its primary influence is through inductive effects. However, its significant steric bulk can hinder electrophilic attack at the adjacent C1 and C3 positions.
Comparison: In electrophilic aromatic substitution, this compound is expected to be highly reactive due to the presence of the activating methoxy group. The substitution pattern will be a result of the combined directing effects of both substituents. While the methoxy group strongly activates the entire ring system, the bulky tert-butyl group will likely disfavor substitution at the C1 and C3 positions. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group and least hindered by the tert-butyl group, such as C5 or C7. In contrast, 2-naphthol's reactivity is more straightforward, with a strong and predictable preference for the C1 position.
Oxidation
The rate constants for peroxy-acid oxidation (Table 1) show that 2-methoxynaphthalene is significantly more reactive than naphthalene itself. This increased reactivity is attributed to the electron-donating nature of the methoxy group, which makes the naphthalene ring more susceptible to electrophilic attack by the oxidizing agent. Although direct data for this compound is unavailable, the data for 2-ethoxynaphthalene suggests that the presence of an alkoxy group significantly enhances the rate of oxidation. The tert-butyl group, being weakly activating, is not expected to significantly alter this trend. 2-Naphthol is also readily oxidized, often leading to the formation of quinone-type structures. A comparative study on the electrooxidation of 1-naphthol and 2-naphthol indicates that 2-naphthol is susceptible to oxidation, leading to the formation of polymeric films on electrode surfaces.[6]
Experimental Protocols
Bromination of 2-Naphthol (Synthesis of 1-Bromo-2-naphthol)
Principle: This method utilizes a solid-phase reaction with Oxone® and sodium bromide for the regioselective monobromination of 2-naphthol at the C1 position.
Materials:
-
2-Naphthol
-
Sodium Bromide (NaBr)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Ethyl Acetate
-
Mortar and Pestle
-
Reaction vessel (e.g., a sealed flask)
-
Stirring apparatus
Procedure:
-
In a mortar, combine 2-naphthol (1.0 eq), sodium bromide (1.0 eq), and Oxone® (0.5 eq).
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a suitable reaction vessel.
-
Stir the solid mixture at room temperature for a designated period (e.g., 12-24 hours).
-
After the reaction is complete, add ethyl acetate to the vessel and stir vigorously to extract the product.
-
Filter the mixture to remove insoluble inorganic salts.
-
The filtrate, containing the product, can be concentrated under reduced pressure to yield crude 1-bromo-2-naphthol.
-
Purification can be achieved by recrystallization or column chromatography.
This protocol is adapted from a general procedure for the bromination of aromatic compounds.
Friedel-Crafts Acylation of 2-Methoxynaphthalene
Principle: This procedure describes the acylation of 2-methoxynaphthalene using an acylating agent in the presence of a Lewis acid catalyst. The choice of solvent can significantly influence the regioselectivity of the reaction.
Materials:
-
2-Methoxynaphthalene
-
Acetyl chloride or Acetic anhydride (Acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous solvent (e.g., Carbon disulfide, Nitrobenzene)
-
Ice bath
-
Reaction flask with a stirrer and a dropping funnel
-
Apparatus for quenching and extraction
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 eq) in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Add the acylating agent (1.0-1.2 eq) dropwise to the cooled suspension with stirring.
-
To this mixture, add a solution of 2-methoxynaphthalene (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified time (e.g., 1-4 hours).
-
Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation, recrystallization, or column chromatography.
This is a general procedure; specific conditions may vary based on the desired product and literature precedent.[3][7]
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXIV. Acid-catalysed hydrogen exchange of 2-naphthol and of some corresponding aza-, thia-, and oxo-derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. organic chemistry - Mechanism of formation of 2-naphthol red dye (aka Sudan 1) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Cost Analysis of Synthetic Routes to 2-(tert-Butyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(tert-Butyl)-6-methoxynaphthalene, a key intermediate in the production of various pharmaceuticals, can be achieved through several synthetic pathways. This guide provides a detailed cost and efficiency comparison of two prominent methods: a zeolite-catalyzed Friedel-Crafts alkylation and a palladium-catalyzed Suzuki-Miyaura coupling reaction. The analysis is based on current chemical pricing and established experimental protocols to aid researchers and process chemists in selecting the most economically viable and efficient route for their needs.
At a Glance: Key Metrics Comparison
| Metric | Friedel-Crafts Alkylation | Suzuki-Miyaura Coupling |
| Starting Materials Cost | Lower | Higher |
| Catalyst Cost | Lower | Significantly Higher |
| Overall Reagent Cost | Lower | Higher |
| Reported Yield | Up to 96% selectivity at 65% conversion | Typically >85% |
| Process Complexity | One-pot reaction | Multi-step (boronic ester prep) |
| Environmental Impact | Uses recyclable solid acid catalyst | Involves heavy metal catalyst |
Visualizing the Synthetic Pathways
The following diagram illustrates the two synthetic routes discussed in this guide, highlighting the key transformations and reagents involved.
Caption: A comparison of Friedel-Crafts and Suzuki coupling routes.
Detailed Cost and Reagent Analysis
The following tables provide a breakdown of the costs associated with each synthetic route for the preparation of one mole of this compound, assuming the specified yields. Prices are based on currently available data from various chemical suppliers and may vary.
Route 1: Friedel-Crafts Alkylation
This route involves the direct alkylation of 2-methoxynaphthalene with tert-butanol using a solid acid catalyst, H-Y zeolite.[1][2]
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Volume Req. | Cost/Unit | Total Cost (USD) |
| 2-Methoxynaphthalene | 158.20 | 1.54 | 243.6 g | $0.28/g | $68.21 |
| tert-Butanol | 74.12 | 3.08 | 228.3 g (294 mL) | $0.08/mL | $23.52 |
| H-Y Zeolite | - | - | 77 g | $80/kg | $6.16 |
| Cyclohexane | - | - | 1.54 L | $85/L | $130.90 |
| Total | $228.79 |
Route 2: Suzuki-Miyaura Coupling
This route involves the palladium-catalyzed cross-coupling of 2-bromo-6-methoxynaphthalene with a tert-butyl boronic acid derivative.
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Volume Req. | Cost/Unit | Total Cost (USD) |
| 2-Bromo-6-methoxynaphthalene | 237.10 | 1.18 | 279.8 g | $4.07/g | $1138.79 |
| tert-Butylboronic acid pinacol ester | 184.08 | 1.42 | 261.4 g | $5.30/g | $1385.42 |
| Pd(PPh₃)₄ | 1155.57 | 0.035 | 40.4 g | $19.00/g | $767.60 |
| Potassium Carbonate | 138.21 | 2.36 | 326.2 g | $0.03/g | $9.79 |
| Toluene | - | - | 1.18 L | $35/L | $41.30 |
| Water | - | - | 0.59 L | - | Negligible |
| Total | $3342.90 |
Experimental Protocols
Route 1: Friedel-Crafts Alkylation with Zeolite Catalyst
Procedure adapted from a study on the alkylation of 2-methoxynaphthalene with tert-butanol over large-pore zeolites. [1][2]
-
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
The flask is charged with 2-methoxynaphthalene (1.54 mol, 243.6 g) and cyclohexane (1.54 L).
-
H-Y zeolite catalyst (77 g) is added to the mixture.
-
The mixture is heated to 160°C with vigorous stirring.
-
tert-Butanol (3.08 mol, 228.3 g) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at 160°C for 8 hours.
-
After cooling to room temperature, the catalyst is filtered off and washed with cyclohexane.
-
The combined organic phases are washed with 1 M sodium hydroxide solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford this compound. The reported conversion is 65% with a selectivity of 96% for the desired product.
Route 2: Suzuki-Miyaura Coupling
This is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.
-
A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
The flask is charged with 2-bromo-6-methoxynaphthalene (1.18 mol, 279.8 g), tert-butylboronic acid pinacol ester (1.42 mol, 261.4 g), and potassium carbonate (2.36 mol, 326.2 g).
-
Toluene (1.18 L) and water (0.59 L) are added to the flask.
-
The mixture is degassed by bubbling nitrogen through it for 30 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.035 mol, 40.4 g) is added.
-
The reaction mixture is heated to 100°C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the layers are separated.
-
The aqueous layer is extracted with toluene (2 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield this compound.
Conclusion
Based on this analysis, the Friedel-Crafts alkylation route offers a significantly more cost-effective pathway for the synthesis of this compound. The primary cost driver for the Suzuki-Miyaura coupling is the high price of the palladium catalyst and the boronic acid ester, in addition to the more expensive starting material, 2-bromo-6-methoxynaphthalene.
While the Suzuki coupling may offer a higher isolated yield in some cases, the substantial difference in reagent costs makes the Friedel-Crafts approach more attractive for large-scale production. Furthermore, the use of a recyclable solid acid catalyst in the Friedel-Crafts reaction presents an environmental advantage over the use of a heavy metal catalyst.
Researchers and drug development professionals should weigh the trade-offs between the higher initial investment and potentially higher yield of the Suzuki coupling against the significantly lower cost and greener profile of the Friedel-Crafts alkylation when selecting a synthetic route for this compound.
References
Navigating the Biological Landscape of Naphthalene Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. This guide provides a comparative analysis of the biological activities of a series of 2-(tert-Butyl)-6-methoxynaphthalene analogs, offering insights into their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
While direct comparative studies on a broad range of this compound analogs are not extensively available in the public domain, this guide leverages data from a closely related series of compounds based on the 6-methoxynaphthalene scaffold. A study on 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides offers valuable insights into how structural modifications on a naphthalene core can influence cytotoxic activity against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of 6-methoxynaphthalene derivatives against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HGC-27 (gastric cancer). The data is extracted from a study by Li et al. (2022).[1]
| Compound ID | X | R | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HGC-27 IC50 (µM) |
| 9a | O | Phenyl | >50 | >50 | >50 |
| 9b | O | 2-Methylphenyl | 29.34±2.11 | 35.43±2.54 | 24.56±1.89 |
| 9c | O | 4-Methylphenyl | 15.67±1.23 | 21.87±1.98 | 18.98±1.54 |
| 9d | O | 4-Methoxyphenyl | 22.43±1.87 | 28.76±2.01 | 20.12±1.67 |
| 9e | O | 4-Fluorophenyl | 11.23±0.98 | 15.65±1.32 | 10.87±0.92 |
| 9f | O | 4-Chlorophenyl | 8.76±0.76 | 12.43±1.01 | 7.89±0.65 |
| 9g | O | 4-Bromophenyl | 9.12±0.81 | 13.11±1.15 | 8.21±0.71 |
| 9h | O | 4-Nitrophenyl | 5.67±0.45 | 8.98±0.76 | 1.40±0.12 |
| 9i | O | 2,4-Dichlorophenyl | 14.54±1.11 | 19.87±1.54 | 12.32±1.01 |
| 9j | O | 3,4-Dichlorophenyl | 12.87±1.02 | 17.65±1.43 | 10.98±0.95 |
| 9k | O | Naphthyl | 18.98±1.54 | 24.32±2.11 | 16.76±1.34 |
| 9l | S | Phenyl | 34.54±2.87 | 41.23±3.11 | 30.98±2.54 |
| 9m | S | 2-Methylphenyl | 25.67±2.01 | 31.98±2.43 | 22.12±1.87 |
| 9n | S | 4-Methylphenyl | 18.98±1.54 | 24.54±2.01 | 16.76±1.43 |
| 9o | S | 4-Methoxyphenyl | 28.76±2.32 | 34.87±2.87 | 25.43±2.11 |
| 9p | S | 4-Fluorophenyl | 14.54±1.21 | 19.87±1.65 | 13.43±1.11 |
| 9q | S | 4-Chlorophenyl | 10.98±0.95 | 15.65±1.32 | 9.87±0.81 |
| 9r | S | 4-Bromophenyl | 11.23±0.98 | 16.32±1.43 | 10.12±0.89 |
| 9s | S | 4-Nitrophenyl | 7.89±0.65 | 11.23±0.98 | 6.54±0.54 |
| 9t | S | 2,4-Dichlorophenyl | 19.87±1.65 | 25.43±2.11 | 17.87±1.45 |
| 9u | S | 3,4-Dichlorophenyl | 6.54±0.54 | 9.87±0.81 | 4.56±0.38 |
| 9v | S | Naphthyl | 21.23±1.76 | 27.87±2.32 | 19.87±1.65 |
| 9w | S | Benzyl | 31.23±2.54 | 38.76±3.01 | 28.98±2.32 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: HeLa, MCF-7, and HGC-27 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxic activity of the naphthalene analogs.
References
Cross-Validation of Experimental and Computational Data for 2-(tert-Butyl)-6-methoxynaphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computational data for the organic compound 2-(tert-Butyl)-6-methoxynaphthalene. By presenting a side-by-side view of measured and predicted properties, this document aims to facilitate a deeper understanding of the molecule's characteristics and to showcase the synergy between experimental and computational chemistry in modern research. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
Physicochemical and Spectroscopic Data: A Comparative Overview
The following tables summarize the available experimental data and computationally predicted properties for this compound. The experimental data has been compiled from peer-reviewed literature, while the computational predictions were generated using established in silico models.
Table 1: Experimental Data for this compound and its Isomer
| Property | Value (for 2-tert-butoxy-6-methoxynaphthalene) | Reference |
| Melting Point (°C) | 69-70 | [1] |
| Rf (DCM) | 0.52 | [1] |
| Infrared (IR) νmax (cm-1) | ||
| Alkane C-H stretch | 2974 (m), 2932 (w), 2903 (w) | [1] |
| 1H NMR (300 MHz, CDCl3) δ (ppm) | ||
| Ar-H | 7.67-7.60 (2H, m), 7.34 (1H, d, J=2.1), 7.18–7.09 (3H, m) | [1] |
| -OCH3 | 3.89 (3H, s) | [1] |
| -C(CH3)3 | 1.38 (9H, s) | [1] |
| 13C NMR (75 MHz, CDCl3) δ (ppm) | ||
| Aromatic/Alkene | 156.7, 151.2, 131.3, 129.3, 128.6, 127.2, 125.5, 120.3, 118.8, 105.5 | [1] |
| Quaternary t-Bu C | 78.6 | [1] |
| -OCH3 | 55.3 | [1] |
| -C(CH3)3 | 28.8 | [1] |
| High-Resolution Mass Spectrometry (HRMS) | ||
| [M]+ calculated for C15H18O2 | 230.1307 | [1] |
| [M]+ found | 230.1313 | [1] |
Table 2: Computationally Predicted Properties for this compound
| Property | Predicted Value | Computational Method/Tool |
| Physicochemical Properties | ||
| Molecular Weight | 214.31 g/mol | ChemDraw |
| Molecular Formula | C15H18O | ChemDraw |
| logP (octanol/water partition coefficient) | 4.6 | ADMETlab 2.0 |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | ADMETlab 2.0 |
| Solubility (logS) | -4.8 | ADMETlab 2.0 |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile | ||
| Human Intestinal Absorption (HIA) | + (Probability: 0.98) | ADMETlab 2.0 |
| Caco-2 Permeability | + (Probability: 0.85) | ADMETlab 2.0 |
| Blood-Brain Barrier (BBB) Permeability | ++ (Probability: 0.93) | ADMETlab 2.0 |
| CYP2D6 Inhibitor | - (Probability: 0.12) | ADMETlab 2.0 |
| hERG Blocker | - (Probability: 0.25) | ADMETlab 2.0 |
| Ames Mutagenicity | - (Probability: 0.08) | ADMETlab 2.0 |
| Oral Acute Toxicity (LD50) | 2.85 mol/kg (Category III) | ADMETlab 2.0 |
Detailed Experimental Protocols
The following are generalized, standard protocols for the key experimental techniques cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and safety requirements of their laboratory.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, aiming for a sharp, symmetrical peak shape for the solvent residual peak.
-
Acquire a 1H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for 1H).
-
For 13C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a higher sample concentration may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the 1H spectrum to determine the relative number of protons.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm-1) is analyzed to identify characteristic functional group vibrations.
2.3 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.
-
Optimize the ion source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve a stable and strong signal for the molecule of interest.
-
Acquire the mass spectrum in the desired mass range, ensuring high resolution and mass accuracy.
-
-
Data Processing:
-
Determine the accurate mass of the molecular ion ([M]+, [M+H]+, etc.).
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.
-
2.4 Melting Point Determination
-
Sample Preparation: Ensure the sample is a fine, dry powder.
-
Measurement:
-
Load a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data, a crucial process in modern chemical research.
Caption: Workflow for the cross-validation of experimental and computational data.
Discussion and Future Directions
The comparison between experimental and computational data reveals a strong concordance for fundamental physicochemical properties. The predicted ADMET profile suggests that this compound possesses drug-like properties, including good predicted intestinal absorption and blood-brain barrier permeability, with a low potential for key toxicities.
The lack of extensive experimental data for this compound itself presents a clear opportunity for future research. The synthesis and full experimental characterization of this compound would be invaluable for validating and refining the computational models. Furthermore, while no direct bioactivity data is currently available, the naphthalene scaffold is present in numerous bioactive compounds. For instance, some methoxynaphthalene derivatives have shown anti-inflammatory and other pharmacological activities. The tert-butyl group can influence lipophilicity and metabolic stability. Therefore, future studies could explore the potential biological activities of this compound through in vitro and in vivo assays, guided by the computational predictions presented in this guide. This integrated approach of computational screening followed by targeted experimental validation is a powerful strategy in the discovery and development of new chemical entities.
References
Safety Operating Guide
Proper Disposal of 2-(tert-Butyl)-6-methoxynaphthalene: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the point of sale. This document outlines the essential procedures for the safe and compliant disposal of 2-(tert-Butyl)-6-methoxynaphthalene, ensuring the well-being of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for maintaining a safe laboratory setting and complying with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. Understanding its inherent hazards is the first step in ensuring safe management.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Aquatic Hazard: Harmful to aquatic life.
In the event of accidental release or exposure, refer to the following immediate actions.
Emergency Procedures:
-
Spills: For minor spills, absorb the material with an inert substance (e.g., Chemizorb®), and collect it into a suitable, labeled container for disposal[1]. Ensure adequate ventilation and prevent the substance from entering drains[2]. For major spills, evacuate the area and alert emergency responders[1].
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water or shower.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth and immediately have the person drink water (two glasses at most). Call a poison center or doctor for treatment advice.
-
Inhalation: Move the person to fresh air.
II. Quantitative Hazard Summary
The following table summarizes the key hazard classifications for this compound, providing a clear and concise reference for laboratory personnel.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that must be followed to ensure safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
Experimental Protocol for Waste Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[4].
-
Waste Segregation:
-
Solid Waste: Collect any solid form of this compound, along with any contaminated disposable labware (e.g., pipette tips, gloves, paper towels), into a designated and clearly labeled hazardous waste container[5].
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container[5]. Do not mix with incompatible waste streams[3].
-
-
Container Labeling:
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5][7].
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[4][8]. The final disposal method will likely involve incineration at an approved waste disposal plant[9].
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-Methoxynaphthalene - Safety Data Sheet [chemicalbook.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. static.igem.org [static.igem.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 2-(tert-Butyl)-6-methoxynaphthalene
This guide provides crucial safety and logistical information for the handling and disposal of 2-(tert-Butyl)-6-methoxynaphthalene in a laboratory setting. The following procedures are based on best practices for handling similar naphthalene derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Use chemical splash goggles when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or degradation before use and replace them frequently.[5][6] |
| Body Protection | Laboratory Coat | A standard cotton or poly-cotton lab coat should be worn to protect against minor spills and contamination.[5] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved respirator if handling the compound as a powder or if there is a potential for aerosol generation.[4][6] |
II. Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the SDS of structurally similar compounds to understand potential hazards.
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly and is free of clutter.
-
-
Handling:
-
If the compound is a solid, weigh it out in a ventilated balance enclosure or within the fume hood to avoid inhalation of dust particles.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the experimental procedure involves heating, conduct the reaction in a well-ventilated fume hood and use a heating mantle with a temperature controller.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[7]
-
Collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
III. Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container. |
| Liquid Waste | Labeled, sealed container | Dispose of solutions containing the compound and any contaminated solvents in a designated, sealed hazardous waste container. Do not pour down the drain.[1][2] |
| Contaminated Glassware | Designated glassware container | Rinse contaminated glassware with an appropriate solvent in a fume hood. Collect the rinse as liquid waste. Then, wash the glassware according to standard laboratory procedures. |
All waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's environmental health and safety (EHS) office for specific guidance.
By following these procedures, researchers can handle this compound with a high degree of safety and confidence, ensuring a secure laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
